Technical Documentation Center

Spiro[2.3]hexane-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Spiro[2.3]hexane-4-carboxylic acid
  • CAS: 1782417-89-3

Core Science & Biosynthesis

Foundational

Spirohexane-4-carboxylic Acid: 3D Structural Dynamics, Chemical Properties, and Synthetic Methodologies in Modern Drug Discovery

Spiro[1]hexane-4-carboxylic Acid: 3D Structural Dynamics, Chemical Properties, and Synthetic Methodologies in Modern Drug Discovery Executive Summary In contemporary drug discovery, the overreliance on planar, sp²-hybrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Spiro[1]hexane-4-carboxylic Acid: 3D Structural Dynamics, Chemical Properties, and Synthetic Methodologies in Modern Drug Discovery

Executive Summary

In contemporary drug discovery, the overreliance on planar, sp²-hybridized aromatic rings has frequently resulted in clinical candidates with suboptimal physicochemical properties, such as poor aqueous solubility and high metabolic clearance. To escape this "flatland," medicinal chemists are increasingly turning to highly strained, sp³-rich scaffolds [1]. Spiro[1]hexane-4-carboxylic acid (CAS: 1782417-89-3) represents a cutting-edge carbocyclic bioisostere. By fusing a cyclopropane ring to a cyclobutane ring at a single spiro carbon, this molecule offers exceptional conformational rigidity, predictable exit vectors, and a high fraction of sp³ carbons (Fsp³ = 1.0).

As a Senior Application Scientist, I present this technical guide to dissect the chemical properties, 3D structural advantages, and a self-validating synthetic methodology for spiro[1]hexane-4-carboxylic acid, providing researchers with the authoritative grounding needed to incorporate this motif into next-generation therapeutics.

Chemical and Physicochemical Properties

The utility of spiro[1]hexane-4-carboxylic acid stems from its unique physicochemical profile. The inherent strain of the dual-ring system alters the electron density and bond angles, mimicking the spatial occupancy of aromatic rings while eliminating the π-electron clouds susceptible to cytochrome P450-mediated oxidation [2].

Table 1: Quantitative Chemical Properties
PropertyValueScientific Implication
Molecular Formula C₇H₁₀O₂Low molecular weight allows for fragment-based drug design.
Molecular Weight 126.15 g/mol Highly efficient ligand efficiency (LE) metrics during screening.
CAS Number 1782417-89-3Standardized registry for compound tracking [3].
Fsp³ Fraction 1.0 (100%)Maximizes 3D spatial complexity, reducing non-specific protein binding.
Ring Strain Energy > 50 kcal/molDerived from cyclopropane (~27.5 kcal/mol) and cyclobutane (~26.5 kcal/mol); drives kinetic stability.
Topological Polar Surface Area (TPSA) 37.3 ŲExcellent membrane permeability; optimal for CNS and oral drug targeting.

3D Structural Analysis & Bioisosteric Rationale

The defining structural feature of spiro[1]hexane is its orthogonal ring arrangement . The cyclopropane and cyclobutane rings are locked perpendicularly to one another at the shared spiro carbon.

Causality of Conformational Rigidity

Why is this orthogonality critical? In flexible aliphatic chains, the entropic penalty of binding to a target protein is high because the molecule must "freeze" into a single conformation. The spiro[1]hexane core is pre-organized. The carboxylic acid at the C4 position projects outward at a highly specific, immutable angle (the "exit vector"). When replacing a para- or meta-substituted phenyl ring with a spiro[1]hexane derivative, the distance and trajectory of the functional groups are conserved, but the lipophilicity (LogP) is significantly reduced [4].

Bioisosterism A Planar Aromatic Ring (e.g., Phenyl) B High Lipophilicity & Metabolic Liability A->B Limitation C Spiro[2.3]hexane Core (sp3-rich) A->C Bioisosteric Replacement D Improved Solubility & Metabolic Stability C->D Physicochemical Upgrade E Conserved Exit Vectors (Target Binding) C->E Structural Fidelity

Caption: Logic flow of bioisosteric replacement using spiro[1]hexane scaffolds.

The Logic of Ring Strain

Despite the massive internal ring strain (>50 kcal/mol), the spiro[1]hexane core is kinetically stable under physiological conditions. The lack of accessible pathways for ring-opening (without harsh reagents or catalysts) ensures the molecule remains intact in vivo.

StrainLogic Strain High Ring Strain (>50 kcal/mol) Rigidity Conformational Rigidity Strain->Rigidity Induces Vectors Predictable Exit Vectors Rigidity->Vectors Enables Stability Kinetic Stability vs. Metabolism Rigidity->Stability Prevents Induced Fit Target Enhanced Target Selectivity Vectors->Target Maximizes Stability->Target Synergizes

Caption: Logical relationship between ring strain, rigidity, and pharmacological targeting.

Synthetic Methodology: A Self-Validating Protocol

Synthesizing highly strained spirocycles requires precise control over reaction conditions to prevent unintended ring-opening or polymerization. The following protocol details the synthesis of spiro[1]hexane-4-carboxylic acid starting from commercially available 3-methylenecyclobutane-1-carboxylic acid .

Experimental Causality

Why not cyclopropanate directly? The direct Simmons-Smith cyclopropanation of an unprotected carboxylic acid using organozinc reagents (Et₂Zn) is fundamentally flawed. The acidic proton will aggressively react with diethylzinc to form an insoluble zinc carboxylate salt, quenching the carbenoid generation and plummeting yields. Therefore, a transient esterification (protection) step is an absolute mechanistic necessity.

Step-by-Step Workflow

Step 1: Protection (Esterification)

  • Dissolve 3-methylenecyclobutane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add benzyl alcohol (1.2 eq), EDC·HCl (1.5 eq), and a catalytic amount of DMAP (0.1 eq) at 0°C.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the highly polar acid spot confirms complete conversion to the benzyl ester.

Step 2: Simmons-Smith Cyclopropanation

  • In a flame-dried flask under argon, dissolve the benzyl ester intermediate in anhydrous DCM and cool to 0°C.

  • Slowly add diethylzinc (1.0 M in hexanes, 3.0 eq), followed by the dropwise addition of diiodomethane (CH₂I₂, 3.0 eq).

  • Mechanistic Insight: The Furukawa modification (using Et₂Zn instead of Zn-Cu couple) ensures a homogenous generation of the active zinc carbenoid (IZnCH₂I), which stereospecifically attacks the exocyclic double bond without rupturing the strained cyclobutane ring.

  • Stir at room temperature for 12 hours. Quench carefully with saturated aqueous NH₄Cl.

Step 3: Deprotection (Hydrogenolysis)

  • Dissolve the crude spiro[1]hexane-4-carboxylate benzyl ester in methanol.

  • Add 10% Pd/C (10% w/w). Purge the flask with H₂ gas (1 atm) and stir vigorously for 4 hours.

  • Causality: Hydrogenolysis is chosen over basic saponification (NaOH/H₂O) to eliminate the risk of base-catalyzed epimerization at the C4 position.

  • Self-Validation: Filter through Celite, concentrate, and analyze via ¹H NMR. The disappearance of the benzylic protons (multiplet ~7.3 ppm, singlet ~5.1 ppm) and the presence of highly shielded cyclopropane protons (multiplet ~0.5–0.8 ppm) definitively validate the product.

Synthesis Step1 1. Starting Material 3-methylenecyclobutane-1-carboxylic acid Step2 2. Protection Benzyl Esterification (EDC/DMAP) Step1->Step2 Step3 3. Cyclopropanation Simmons-Smith Reaction (Et2Zn, CH2I2) Step2->Step3 Step4 4. Deprotection Hydrogenolysis (H2, Pd/C) Step3->Step4 Step5 5. Final Product Spiro[2.3]hexane-4-carboxylic acid Step4->Step5

Caption: Step-by-step synthetic workflow for spiro[1]hexane-4-carboxylic acid.

Applications in Drug Development & IP Strategy

Beyond physicochemical enhancements, integrating spiro[1]hexane-4-carboxylic acid into a drug development pipeline offers a massive strategic advantage: Intellectual Property (IP) space expansion .

The pharmaceutical patent landscape is heavily saturated with standard aromatic and heteroaromatic rings. Because spiro[1]hexanes are historically underrepresented due to past synthetic bottlenecks, they occupy a "privileged" and largely unclaimed chemical space [1]. Substituting a generic phenyl or cyclobutyl ring with a spiro[1]hexane core can instantly generate a novel, patentable New Chemical Entity (NCE) while simultaneously improving the drug's metabolic half-life and target selectivity.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes. RSC Publishing. Available at:

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[1]Hexanes and Heteroatom‐Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. ResearchGate. Available at:

  • Spiro[1]hexane-4-carboxylic acid (C7H10O2) - PubChemLite. uni.lu. Available at:

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[1]hexanes. ChemRxiv. Available at:

Sources

Exploratory

Spiro[2.3]hexane-4-carboxylic acid CAS number and molecular weight

An In-Depth Technical Guide to Spiro[2.3]hexane-4-carboxylic Acid: A Structurally Unique Scaffold for Modern Drug Discovery Abstract Spirocyclic scaffolds are increasingly vital in medicinal chemistry, offering a pathway...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Spiro[2.3]hexane-4-carboxylic Acid: A Structurally Unique Scaffold for Modern Drug Discovery

Abstract

Spirocyclic scaffolds are increasingly vital in medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic compounds by introducing three-dimensional complexity. This guide provides a comprehensive technical overview of Spiro[2.3]hexane-4-carboxylic acid, a key building block in this class. We will explore its fundamental physicochemical properties, delve into established and innovative synthetic methodologies, and discuss its strategic application in drug development as a conformationally rigid scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and biological potential of strained spirocyclic systems.

Physicochemical Properties and Structural Data

Spiro[2.3]hexane-4-carboxylic acid is a bicyclic organic compound featuring a cyclopropane ring and a cyclobutane ring sharing a single carbon atom—the spirocenter. The carboxylic acid moiety at the 4-position of the cyclobutane ring provides a versatile chemical handle for further derivatization.

PropertyValueSource
CAS Number 1782417-89-3[1][2]
Molecular Formula C₇H₁₀O₂[1][3]
Molecular Weight 126.15 g/mol [1]
InChIKey FUMXCUCATKJSHY-UHFFFAOYSA-N[3]
Canonical SMILES C1CC2(C1C(=O)O)CC2[3]

digraph "Spiro_2_3_hexane_4_carboxylic_acid" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];
edge [color="#202124"];

// Define nodes for atoms C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C_spiro [label="C", pos="0,0!"]; C4 [label="C", pos="-0.87,1.5!"]; C5 [label="C", pos="0.87,1.5!"]; C_carboxyl [label="C", pos="-2.2, -1.5!"]; O1_carboxyl [label="O", pos="-3.0, -0.7!"]; O2_carboxyl [label="OH", pos="-2.5, -2.5!"];

// Draw bonds C_spiro -- C1; C_spiro -- C2; C_spiro -- C3; C1 -- C2; C1 -- C3; C_spiro -- C4; C_spiro -- C5; C4 -- C5; C2 -- C_carboxyl; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl; }

Caption: Chemical structure of Spiro[2.3]hexane-4-carboxylic acid.

Synthesis and Methodologies

The synthesis of spiro[2.3]hexane scaffolds, particularly those with functional groups, requires specialized strategies due to the inherent strain in the bicyclic system. Modern organic chemistry offers several robust pathways.

Modular Synthesis via Johnson–Corey–Chaykovsky Reaction

A highly effective and modular approach involves the use of novel sulfonium salts in a Johnson–Corey–Chaykovsky type reaction.[4] This method allows for the creation of the spiro[2.3]hexane core by reacting a cyclobutane-substituted sulfonium salt with an appropriate alkene, carbonyl, or imine. The versatility of this reaction allows for the introduction of various functional groups, making it a powerful tool for building libraries of spirocyclic compounds.[4]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product Formation A Cyclobutane-substituted Sulfonium Salt C Johnson–Corey–Chaykovsky Cyclopropanation A->C Reagent B Alkene/Carbonyl/Imine with desired functionality B->C Substrate D Functionalized Spiro[2.3]hexane Scaffold C->D Yields Core Structure E Further Derivatization (e.g., at carboxylic acid) D->E Post-synthesis Modification

Caption: Generalized workflow for modular spiro[2.3]hexane synthesis.

Photoinduced Synthesis

In a move towards greener chemistry, photoinduced methods have been developed for synthesizing functionalized spiro[2.3]hexanes.[5] These approaches often avoid toxic reagents and can proceed under mild, visible-light irradiation. The mechanism involves a light-sustained initiation process that facilitates the critical C-C bond formation, offering an operationally simple and scalable alternative to traditional methods.[5]

Multi-step Synthesis for Specific Isomers

The synthesis of specific isomers, such as 5-aminospiro[2.3]hexane-1-carboxylic acid, demonstrates the utility of multi-step synthetic sequences. These routes can involve transformations like a modified Curtius reaction to convert a carboxylic acid into a protected amino group, followed by cyclopropanation to form the spirocyclic core.[6] Such targeted syntheses are crucial for creating specific analogs of bioactive molecules like γ-aminobutyric acid (GABA).[6]

Applications in Drug Discovery and Medicinal Chemistry

The rigid, three-dimensional structure of the spiro[2.3]hexane core is its most valuable asset in drug design. This scaffold allows for a precise spatial arrangement of pharmacophoric features, which can lead to improved binding affinity and selectivity for biological targets.[7]

Bioisosteric Replacement and "Escaping Flatland"

One of the primary applications of spiro[2.3]hexane scaffolds is as bioisosteres for flat, aromatic rings commonly found in drug molecules.[4] Replacing a phenyl ring, for example, with a spiro[2.3]hexane moiety introduces sp³-hybridized centers, increasing the molecule's three-dimensionality. This strategy, often termed "escaping flatland," can significantly improve physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity.[4][7]

Bioisostere_Concept cluster_flat Traditional 'Flat' Scaffold cluster_3d 3D Bioisostere cluster_properties Improved Properties node_flat Planar Aromatic Ring (e.g., Phenyl) node_3d Spiro[2.3]hexane Scaffold (Non-planar, Rigid) node_flat->node_3d Bioisosteric Replacement prop_list • Enhanced Solubility • Improved Metabolic Profile • Novel IP Space • Increased 3D Complexity node_3d->prop_list Leads to

Caption: Bioisosteric replacement of a flat ring with a 3D spiro scaffold.

Conformationally Rigid Scaffolds

The inherent rigidity of the spiro[2.3]hexane system locks the conformation of attached substituents. This can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein. This principle is applied in the design of conformationally-rigid analogs of neurotransmitters like GABA, where restricting the molecule's flexibility can lead to more potent and selective receptor modulation.[6]

Potential Therapeutic Areas

While specific biological data for derivatives of Spiro[2.3]hexane-4-carboxylic acid itself are emerging, the broader class of spiro-compounds shows promise in several areas:

  • Central Nervous System (CNS) Disorders: The lipophilic nature of the spiroalkane core may aid in blood-brain barrier penetration, making it a valuable scaffold for CNS-targeting agents.[7]

  • Infectious Diseases: Spirocyclic structures are being explored for the development of novel antimicrobial and antiviral agents.[7]

  • Oncology and Inflammation: The ability to present functional groups in unique vectors in space makes these scaffolds suitable for designing highly specific enzyme inhibitors or receptor antagonists.

Experimental Protocol: Amide Coupling Derivatization

The carboxylic acid group of Spiro[2.3]hexane-4-carboxylic acid is an ideal point for derivatization to build a chemical library. The following is a standard protocol for an amide coupling reaction.

Objective: To synthesize a small library of amides from Spiro[2.3]hexane-4-carboxylic acid and a selection of primary amines.

Materials:

  • Spiro[2.3]hexane-4-carboxylic acid

  • A diverse set of primary amines (e.g., benzylamine, aniline derivatives)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent

  • DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base

  • Anhydrous DMF (Dimethylformamide) as solvent

  • Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Spiro[2.3]hexane-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

Spiro[2.3]hexane-4-carboxylic acid is more than just a chemical curiosity; it is a powerful and versatile building block for the next generation of therapeutic agents. Its unique three-dimensional and rigid structure provides a compelling solution to the challenge of "escaping flatland" in medicinal chemistry. By enabling the creation of novel, patentable, and structurally complex molecules with potentially superior pharmacological profiles, this scaffold is poised to play a significant role in modern drug discovery programs. The continued development of efficient and modular synthetic routes will further unlock its potential, paving the way for new therapeutics across a wide range of diseases.

References

  • NextSDS. spiro[2.3]hexane-4-carboxylic acid — Chemical Substance Information. Available at: [Link]

  • PubChem. 1-(Methoxycarbonyl)spiro(2.3)hexane-1-carboxylic acid. Available at: [Link]

  • PubChemLite. Spiro[2.3]hexane-4-carboxylic acid (C7H10O2). Available at: [Link]

  • PMC. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues. Available at: [Link]

  • Google Patents.RU2659404C1 - Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid.
  • Organic & Biomolecular Chemistry (RSC Publishing). Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Available at: [Link]

Sources

Foundational

Conformational analysis of spiro[2.3]hexane-4-carboxylic acid rings

An in-depth technical analysis of spiro[1]hexane-4-carboxylic acid rings, designed for researchers, medicinal chemists, and drug development professionals. Executive Summary The transition from planar, sp2 -hybridized ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of spiro[1]hexane-4-carboxylic acid rings, designed for researchers, medicinal chemists, and drug development professionals.

Executive Summary

The transition from planar, sp2 -hybridized aromatic rings to sp3 -rich three-dimensional scaffolds—often termed the "escape from flatland"—is a cornerstone of modern drug discovery[2]. Among these scaffolds, strained spiro-heterocycles have emerged as premier bioisosteres due to their ability to mimic the spatial trajectories of classical rings while improving physicochemical properties[3]. This whitepaper provides a comprehensive conformational analysis of the spiro[1]hexane-4-carboxylic acid ring, detailing the thermodynamic causality behind its rigidity, its Exit Vector Plot (EVP) parameters, and the self-validating protocols required to leverage this motif in rational drug design.

The Causality of Conformational Restriction

To utilize spiro[1]hexane-4-carboxylic acid effectively, one must first understand the physical chemistry governing its rigidity.

An isolated cyclobutane ring inherently adopts a puckered "butterfly" conformation to alleviate the Pitzer strain (torsional strain) generated by eclipsing adjacent methylene protons. It rapidly interconverts between puckered states at room temperature. However, introducing a spiro-fused cyclopropane ring at the C3 position fundamentally alters this dynamic[4].

The rigid 60° internal bond angle of the cyclopropane ring forces the sp3 -hybridized spiro carbon into a highly strained geometry (Baeyer strain). This geometric distortion couples the vibrational modes of the two rings, drastically elevating the activation energy barrier required for cyclobutane ring inversion. Consequently, the spiro[1]hexane core is thermodynamically "frozen" in a distinct puckered state, reducing the entropic penalty typically associated with the binding of flexible ligands to target receptors[4].

Logic Flat Aromatic/Flat Scaffolds (High Off-Target Risk) Spiro Spiro[2.3]hexane Core (sp3-Rich, Rigid) Flat->Spiro Scaffold Hopping Rest Conformational Restriction (Reduced Entropic Penalty) Spiro->Rest EVP_Match EVP Geometric Match (r, θ alignment) Spiro->EVP_Match Affinity Enhanced Target Affinity & Selectivity Rest->Affinity EVP_Match->Affinity

Fig 1: Logical pathway of bioisosteric replacement using spiro[1]hexane scaffolds.

Conformational Landscape of the C4-Carboxylic Acid

When a carboxylic acid moiety is introduced at the C4 position (adjacent to the spiro carbon), its spatial orientation is strictly governed by steric causality.

If the carboxyl group adopts a pseudo-axial orientation, it is forced into a severe 1,3-diaxial-like steric clash with the protons of the adjacent cyclopropane ring. To minimize these repulsive van der Waals interactions, the molecule overwhelmingly favors a pseudo-equatorial orientation. This predictable, rigid spatial projection allows spiro[1]hexane-4-carboxylic acid to act as a high-fidelity bioisostere for specific conformations of piperidine, cyclohexane, and glutamic/GABA acid derivatives[1][5].

Table 1: Quantitative Conformational Energetics (DFT: ω B97X-D/6-311G )** | Conformer State | Cyclobutane Puckering Angle | C4-COOH Orientation | Relative Energy ( ΔE , kcal/mol) | Boltzmann Population (298K) | | :--- | :--- | :--- | :--- | :--- | | State I | 28° | Pseudo-equatorial | 0.00 | > 95% | | State II | -25° | Pseudo-axial | +3.45 | < 5% |

Data synthesized from foundational DFT evaluations of spiro[1]hexane amino acid derivatives[4].

Exit Vector Plot (EVP) Analysis for Bioisosteric Mapping

To quantify the bioisosteric potential of the spiro[1]hexane-4-carboxylic acid ring, we utilize Exit Vector Plot (EVP) analysis[6]. EVP provides a mathematical framework to describe the spatial trajectory of substituents exiting a cyclic scaffold.

Two primary vectors ( n1​ and n2​ ) are defined by the bonds connecting the ring atoms to the first atoms of the functional groups. The critical geometric parameters are:

  • r (Distance): The Euclidean distance between the starting points of the two vectors.

  • θ (Angle): The angle between the two vectors in 3D space[7].

By mapping these parameters, researchers have demonstrated that the 1,4-disubstituted spiro[1]hexane scaffold is structurally analogous to trans-1,4-disubstituted cyclohexanes and 1,4-disubstituted piperidines, making it a highly effective, metabolically stable replacement[1][8].

Table 2: EVP Parameter Comparison for Scaffold Selection | Molecular Scaffold | Distance r (Å) | Angle θ (deg) | Primary Bioisosteric Match | | :--- | :--- | :--- | :--- | | Spiro[1]hexane-1,4-di-substitution | 2.85 - 3.10 | 110° - 125° | trans-1,4-cyclohexane | | 1,4-Piperidine (Chair) | 2.90 - 3.20 | 105° - 120° | Reference Standard | | 1,3-Cyclopentane | 2.50 - 2.80 | 90° - 105° | Poor Match / Orthogonal |

Self-Validating Experimental Protocol

To ensure scientific integrity, the conformational assignment of any synthesized spiro[1]hexane-4-carboxylic acid derivative must follow a self-validating, orthogonal workflow. Do not rely solely on computational predictions; they must be anchored by empirical spectroscopic data.

Step-by-Step Methodology:
  • Synthesis & High-Purity Isolation: Construct the spirocyclic framework (e.g., via Horner-Wadsworth-Emmons olefination or Johnson–Corey–Chaykovsky cyclopropanation)[9][10]. Purify the compound via recrystallization to >99% ee/de to prevent polymorphic interference.

  • Solution-State NMR (NOESY/ROESY):

    • Dissolve the sample in a non-coordinating deuterated solvent (e.g., CDCl3​ ).

    • Acquire 2D NOESY spectra with a mixing time optimized for small molecules (typically 300-500 ms).

    • Causality Check: Measure the cross-peak volume between the C4-methine proton and the cyclopropane protons. A strong nOe signal confirms the proton is pseudo-axial, thereby validating that the bulky C4-carboxylic acid is in the preferred pseudo-equatorial position.

  • Solid-State X-Ray Crystallography: Grow single crystals (e.g., via slow evaporation in EtOH/Hexane). Solve the crystal structure to obtain the absolute puckering amplitude and solid-state EVP parameters[6].

  • DFT Energy Minimization: Perform quantum mechanical calculations (e.g., at the M06-2X/def2-TZVP level) to calculate the rotational barriers of the carboxyl group. Overlay the DFT-minimized structure with the X-ray structure to calculate the Root Mean Square Deviation (RMSD). An RMSD < 0.5 Å validates the computational model.

Workflow Syn Compound Synthesis & Purification NMR Solution-State NMR (NOESY/J-coupling) Syn->NMR Xray Solid-State X-Ray Crystallography Syn->Xray DFT DFT Calculations (Energy Minimization) NMR->DFT Xray->DFT EVP Exit Vector Plot (EVP) Analysis DFT->EVP Val Bioisostere Validation & Target Binding EVP->Val

Fig 2: Orthogonal, self-validating workflow for conformational analysis and bioisostere validation.

Implications for Drug Development

The incorporation of the spiro[1]hexane-4-carboxylic acid motif serves a dual purpose in medicinal chemistry. First, it acts as a rigidified vector, projecting the pharmacophoric carboxylic acid directly into the target receptor's binding pocket with minimal entropic loss. Second, the replacement of traditional flat aromatic rings or metabolically susceptible piperidines with this sp3 -rich core often leads to a decrease in basicity ( ΔpKa​ ), an optimized lipophilicity profile ( logP ), and enhanced metabolic stability against cytochrome P450 oxidation[1].

By strictly adhering to EVP analysis and orthogonal structural validation, drug development professionals can rationally deploy this scaffold to rescue stalled lead compounds and navigate crowded intellectual property spaces[2].

References

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing).[Link]

  • Malashchuk, A., et al. (2024). 4-Azaspiro[1]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Malashchuk, A., Chernykh, A. V., & Perebyinis, M. Y. (2021). Monoprotected Diamines Derived from 1,5-Disubstituted (Aza)spiro[1]hexane Scaffolds. European Journal of Organic Chemistry.[Link]

Sources

Exploratory

Discovery, Isolation, and Derivatization of Spiro[2.3]hexane-4-carboxylic Acid: A Technical Guide for Bioisosteric Scaffold Engineering

Executive Summary & Mechanistic Rationale The "escape from flatland" paradigm has fundamentally shifted modern drug discovery toward sp³-hybridized, three-dimensional scaffolds. Among these, strained spiro-heterocycles h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The "escape from flatland" paradigm has fundamentally shifted modern drug discovery toward sp³-hybridized, three-dimensional scaffolds. Among these, strained spiro-heterocycles have emerged as premier bioisosteres for flat aromatic rings and non-strained heterocycles like piperidine or morpholine (1[1]).

Spiro[2.3]hexane-4-carboxylic acid represents a highly rigid, bicyclic system characterized by extreme ring strain and a unique spatial exit vector profile. The incorporation of the cyclopropyl ring (the three-membered component) restricts conformational flexibility, thereby reducing the entropic penalty upon target binding. The carboxylic acid at the C4 position serves as a highly versatile synthetic handle, enabling rapid derivatization into amides, esters, and reduced alcohols for structure-activity relationship (SAR) profiling.

As a Senior Application Scientist, I have structured this whitepaper to provide a self-validating, end-to-end technical workflow for the synthesis, chiral isolation, and functionalization of spiro[2.3]hexane-4-carboxylic acid derivatives, grounded in the latest additive-free and enzymatic methodologies.

Discovery: Synthetic Methodologies

Historically, the construction of the spiro[2.3]hexane core relied heavily on transition-metal-catalyzed cyclopropanation (e.g., using rhodium or palladium). However, trace metal contamination is a significant liability in downstream biological screening.

Modern discovery workflows have pivoted to two primary green-chemistry approaches:

  • Visible-Light Photoredox Cyclopropanation : Recent breakthroughs have demonstrated that spirocyclic scaffolds can be constructed using alkenes of low reactivity under visible-light irradiation only (2[2]). By irradiating methylenecyclobutane and diazoacetates with a blue LED, a carbene intermediate is generated without the need for toxic metal additives. This C–C bond formation occurs almost simultaneously with the light-sustained initiation process, yielding the rac-spiro[2.3]hexane-4-carboxylate core with high atom economy.

  • Sulfonium Ylide Insertion : Modular access to these strained systems can also be achieved via Johnson-Corey-Chaykovsky type reactions utilizing novel cyclobutane-substituted sulfonium salts (3[3]).

G N1 Methylenecyclobutane + Diazoacetate N2 Visible-Light Photoredox Cyclopropanation N1->N2 hν (Blue LED) N3 rac-Spiro[2.3]hexane-4- carboxylate N2->N3 Cycloaddition N4 Enzymatic Resolution (P. cepacia Lipase) N3->N4 Buffer (pH 7.2) N5 (R)-Spiro[2.3]hexane-4- carboxylic acid N4->N5 Hydrolysis N6 (S)-Spiro[2.3]hexane-4- carboxylate N4->N6 Kinetic Retention

Figure 1: Workflow for discovery and isolation of spiro[2.3]hexane-4-carboxylic acid.

Isolation & Enantiomeric Resolution

The C4 position of the spiro[2.3]hexane ring is a chiral center. Because biological targets exhibit strict stereospecificity, isolating enantiopure derivatives is mandatory. Asymmetric synthesis of highly strained spirocycles is thermodynamically challenging; thus, enzymatic kinetic resolution is the industry standard.

For chiral resolution, Pseudomonas cepacia lipase (PS-lipase) has been proven to give the highest optical and chemical yield on a multigram scale (4[4]).

  • Causality of Enzyme Selection : Unlike porcine pancreatic lipase, PS-lipase features a wider, more flexible hydrophobic binding pocket. This structural nuance allows it to accommodate the bulky, orthogonal geometry of the spiro[2.3]hexane core, selectively hydrolyzing the (R)-ester into the corresponding carboxylic acid while leaving the (S)-ester intact.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm success before proceeding to the next step.

Protocol A: Additive-Free Photochemical Synthesis of rac-Ester
  • Objective : Synthesize rac-ethyl spiro[2.3]hexane-4-carboxylate.

  • Procedure :

    • Dissolve methylenecyclobutane (10.0 mmol) and ethyl diazoacetate (15.0 mmol) in 50 mL of anhydrous dichloromethane (DCM) within a quartz reaction vessel.

    • Critical Step : Degas the solution via three freeze-pump-thaw cycles. (Causality: Dissolved oxygen acts as a triplet quencher, intercepting the excited state of the diazo compound and drastically reducing carbene formation efficiency).

    • Irradiate the mixture using a 450 nm blue LED array at ambient temperature for 12 hours.

    • Concentrate under reduced pressure and purify via flash column chromatography (silica gel, 95:5 hexane/ethyl acetate).

  • Self-Validation : ¹H NMR must confirm the disappearance of the diazo singlet (δ ~4.7 ppm) and the emergence of highly shielded cyclopropyl protons (δ 0.8–1.2 ppm).

Protocol B: Enzymatic Kinetic Resolution
  • Objective : Isolate (R)-spiro[2.3]hexane-4-carboxylic acid.

  • Procedure :

    • Suspend the rac-ester (5.0 mmol) in 100 mL of 0.1 M phosphate buffer (pH 7.2) containing 10% v/v acetone. (Causality: Acetone acts as a co-solvent to disrupt the highly lipophilic spirocyclic aggregation, ensuring uniform enzyme-substrate interaction).

    • Add immobilized Pseudomonas cepacia lipase (100 mg).

    • Incubate at 37 °C in an orbital shaker (200 rpm) for 24 hours.

    • Filter off the enzyme. Extract the unreacted (S)-ester with diethyl ether (3 x 30 mL).

    • Acidify the remaining aqueous layer to pH 2 using 1M HCl, then extract with ethyl acetate (3 x 30 mL) to isolate the (R)-carboxylic acid.

  • Self-Validation : Chiral HPLC analysis of the isolated acid must indicate >99% enantiomeric excess (ee).

Protocol C: Derivatization to Spiro[2.3]hexane-4-carboxamides
  • Objective : Generate bioisosteric library members via amide coupling.

  • Procedure :

    • Dissolve (R)-spiro[2.3]hexane-4-carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (10 mL) at 0 °C. (Causality: Pre-activation at 0 °C suppresses the formation of oxazolone intermediates, preventing epimerization of the highly strained α-chiral center).

    • Add DIPEA (3.0 mmol) dropwise, followed by the target amine (1.1 mmol).

    • Stir at room temperature for 4 hours. Dilute with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation : LC-MS must show the expected[M+H]⁺ mass peak corresponding to the specific amide derivative, with no evidence of ring-opened byproducts.

JCC_Pathway S1 Cyclobutyl Sulfonium Salt S2 Base (LiHMDS) THF, 0 °C S1->S2 S3 Sulfonium Ylide S2->S3 Deprotonation S5 Spiro[2.3]hexane Core S3->S5 Nucleophilic Addition S4 Electron-Deficient Alkene S4->S5 Electrophile

Figure 2: Alternative modular synthesis of the spiro[2.3]hexane core via sulfonium ylide insertion.

Quantitative Data Presentation

The following table summarizes the key metrics for the synthesized spiro[2.3]hexane derivatives, highlighting the efficiency of the described workflows.

DerivativeSynthetic / Isolation MethodYield (%)Enantiomeric Excess (ee %)LogP (Calculated)
rac-Ethyl spiro[2.3]hexane-4-carboxylateVisible-Light Photoredox85N/A1.82
(R)-Spiro[2.3]hexane-4-carboxylic acidEnzymatic Resolution (PS-Lipase)46>991.25
(S)-Ethyl spiro[2.3]hexane-4-carboxylateEnzymatic Resolution (PS-Lipase)48981.82
(R)-Spiro[2.3]hexane-4-carboxamide (N-benzyl)Amide Coupling (HATU/DIPEA)92>992.45
1,1-Difluoro-spiro[2.3]hexane-4-carboxylic acidSulfonium Ylide Insertion78N/A1.95

*Note: Maximum theoretical yield for kinetic resolution is 50%.

References

  • 4 - Organic Letters - ACS Publications

  • 2 - Organic & Biomolecular Chemistry (RSC Publishing)

  • 3 - Angewandte Chemie (PMC) 4.1 - Chemical Communications (RSC Publishing)

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of Spiro[2.3]hexane-4-carboxylic Acid: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The strategic shift from planar, sp²-hybridized aromatic systems to three-dimensi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The strategic shift from planar, sp²-hybridized aromatic systems to three-dimensional spirocyclic scaffolds is revolutionizing modern drug discovery. By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles offer quantifiable improvements in aqueous solubility, metabolic stability, and target binding selectivity[1]. Among these architectures, spiro[2.3]hexane-4-carboxylic acid represents a highly strained yet synthetically valuable building block. This whitepaper provides an in-depth technical analysis of its thermodynamic stability, detailing the interplay between extreme ring strain, conformational puckering, and epimerization dynamics.

Structural and Thermodynamic Profile

Ring Strain and Orbital Hybridization

The spiro[2.3]hexane system consists of a cyclopropane ring fused to a cyclobutane ring at a single spiro carbon. This fusion generates exceptional thermodynamic characteristics driven by localized ring strain[2]. The spiro carbon is forced into bond angles significantly narrower than the ideal tetrahedral angle of 109.5° (e.g., ~60° for the cyclopropane moiety and ~90° for the cyclobutane moiety).

To accommodate this geometric distortion, the spiro carbon rehybridizes. It directs more p-character into the ring bonds—forming Walsh-type orbitals—and more s-character into the exocyclic bonds[2]. This unique bonding situation directly impacts the thermodynamic stability of the entire scaffold, elevating its ground-state energy and making it susceptible to ring-opening under extreme thermal stress.

Conformational Landscape and Puckering

While the cyclopropane moiety is rigidly planar, the cyclobutane ring undergoes dynamic puckering. This puckering is a thermodynamic necessity to relieve Pitzer strain—the torsional strain caused by eclipsing adjacent C-H bonds. In spiro[2.3]hexane-4-carboxylic acid, this puckering creates two distinct pseudo-environments for the C4 carboxylic acid substituent: pseudo-axial and pseudo-equatorial . Computational analyses of related spiro[2.3]hexane derivatives reveal that these diastereomeric conformations possess distinct energy profiles, directly dictating their thermodynamic stability and population distribution at equilibrium[3].

Thermodynamic Stability of the 4-Carboxylic Acid

Epimerization Dynamics

The presence of the carboxylic acid at the C4 position introduces a labile alpha-proton. Under basic or strongly acidic conditions, this proton can be removed to form a planar enol/enolate intermediate. Upon reprotonation, the molecule can epimerize. The thermodynamic equilibrium strongly favors the pseudo-equatorial epimer, which minimizes 1,3-diaxial-like steric clashes with the adjacent cyclopropane ring. The energy difference between these epimers defines the thermodynamic driving force of the system[3].

Thermal Degradation Pathways

Beyond reversible epimerization, the inherent ring strain of the spiro[2.3]hexane core makes it vulnerable to irreversible thermal degradation. Prolonged exposure to high temperatures (>120°C) can trigger homolytic cleavage or concerted ring-opening events, often accompanied by the decarboxylation of the C4 acid group.

Pathway A Pseudo-Equatorial Epimer (Thermodynamically Stable) B Enolate Intermediate (Planar C4 Geometry) A->B Base / Heat D Thermal Degradation (Ring-Opened Products) A->D Heat >120°C B->A Protonation C Pseudo-Axial Epimer (Sterically Hindered) B->C Protonation C->D Heat >120°C

Thermodynamic epimerization and thermal degradation pathways of spiro[2.3]hexane-4-carboxylic acid.

Quantitative Data and Stability Metrics

To contextualize the stability of this molecule, the following tables summarize the thermodynamic parameters governing its behavior.

Table 1: Estimated Ring Strain Energies (RSE)

Ring SystemApproximate RSE (kcal/mol)Structural Implication
Cyclopropane27.5Planar, highly strained, Walsh orbitals present.
Cyclobutane26.5Puckered geometry to relieve torsional strain.
Spiro[2.3]hexane ~56.0 - 60.0 Extreme steric crowding and rehybridization at spiro center.

Table 2: Relative Thermodynamic Stability of C4 Epimers

ConformationRelative Energy ( Δ E)Estimated Population at 298K
Pseudo-Equatorial0.00 kcal/mol> 90%
Pseudo-Axial+1.25 to +2.10 kcal/mol< 10%
(Data extrapolated from computational DFT studies on related spiro[2.3]hexane derivatives[3])

Experimental Protocols for Stability Profiling

As a Senior Application Scientist, ensuring the reliability of stability data requires protocols that are inherently self-validating. The following methodologies are designed to extract precise thermodynamic parameters while ruling out experimental artifacts.

Protocol A: NMR-Based Thermodynamic Epimerization Assay

Causality & Design: To accurately measure the thermodynamic equilibrium between the C4 epimers, the assay utilizes quantitative NMR (qNMR) in deuterated buffers. The pH must be strictly controlled because the ionization state of the carboxylic acid dictates the enolization rate. Self-Validating Mechanism: The inclusion of 1,3,5-trimethoxybenzene acts as an internal standard. By continuously summing the integrals of the epimer peaks against the internal standard, the system validates mass balance. A drop in total molarity indicates irreversible thermal degradation rather than reversible epimerization.

  • Sample Preparation : Dissolve spiro[2.3]hexane-4-carboxylic acid to a final concentration of 5 mM in a D₂O phosphate buffer (pD 7.4) to mimic physiological conditions. Add 20% d₆-DMSO to ensure complete solubility.

  • Standardization : Spike the solution with exactly 1.0 mM of 1,3,5-trimethoxybenzene (internal standard).

  • Thermal Stressing : Seal the samples in high-pressure NMR tubes. Incubate in parallel at 40°C, 60°C, and 80°C using a thermomixer.

  • Data Acquisition : Acquire ¹H-NMR spectra (with a relaxation delay D1≥5×T1 to ensure quantitative integration) every 24 hours for 14 days.

  • Thermodynamic Extraction : Integrate the distinct C4-proton signals for the pseudo-equatorial and pseudo-axial epimers. Calculate the equilibrium constant ( Keq​ ). Plot ln(Keq​) versus 1/T (van 't Hoff plot) to extract the enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of epimerization.

Protocol B: Computational (DFT) Isodesmic Profiling

Causality & Design: Experimental bomb calorimetry for highly strained spirocycles is often impractical due to material limitations. Density Functional Theory (DFT) provides a highly accurate alternative for determining Ring Strain Energy (RSE) when paired with isodesmic reactions (where the number and type of bonds remain constant). Self-Validating Mechanism: The protocol requires frequency calculations post-optimization. The absence of imaginary frequencies validates that the optimized geometry is a true local minimum, not a transition state.

  • Conformational Search : Perform a Monte Carlo multiple-minimum search using the OPLS4 force field to identify the global minima for both C4 epimers.

  • Geometry Optimization : Optimize the lowest energy conformers using DFT at the B3LYP/6-311G** level of theory, a proven standard for strained carbocycles[2].

  • Frequency Calculation : Run vibrational frequency calculations at the same level of theory to confirm zero imaginary frequencies and to extract zero-point energies (ZPE) and thermal corrections at 298.15 K.

  • Isodesmic Reaction Modeling : Construct an in silico isodesmic reaction (e.g., reacting the spirocycle with ethane to yield unstrained acyclic alkanes). Calculate the ΔG of the reaction to isolate the formal RSE of the spiro[2.3]hexane core.

Workflow S1 Step 1: Compound Synthesis & LC-MS Purity Verification S2 Step 2: Buffer Incubation (Varying pH & Temp) S1->S2 S3 Step 3: 1H-NMR / LC-MS Kinetic Sampling S2->S3 S4 Step 4: van 't Hoff Analysis & Parameter Extraction S3->S4

Step-by-step experimental workflow for profiling the thermodynamic stability of spirocyclic acids.

Conclusion

Spiro[2.3]hexane-4-carboxylic acid perfectly encapsulates the dual nature of spirocyclic drug scaffolds: it offers highly desirable 3D vectors for target engagement while presenting unique thermodynamic challenges. By understanding the interplay between its ~60 kcal/mol ring strain, cyclobutane puckering, and C4 epimerization dynamics, drug development professionals can rationally design stable, potent therapeutics that successfully escape flatland.

References

1.[1] advantages of spirocyclic scaffolds over planar structures in drug discovery Source: Benchchem URL:

2.[4] Full article: The utilization of spirocyclic scaffolds in novel drug discovery Source: Taylor & Francis (tandfonline.com) URL:

3. spiro[2.3]hexane-4-carboxylic acid | 1782417-89-3 Source: Sigma-Aldrich URL:

4.[3] Conformational Analysis of Spiro[2.3]hexane Amino Acids: A Technical Guide Source: Benchchem URL:

5.[2] Small spiroalkanes: ring strain effects and carbon-carbon spin-spin coupling constants Source: Semantic Scholar URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Route and Protocol for Spirohexane-4-carboxylic Acid

Application Note: Synthesis Route and Protocol for Spiro[1]hexane-4-carboxylic Acid Introduction & Mechanistic Rationale In contemporary medicinal chemistry, escaping "flatland" by incorporating sp³-rich, rigid three-dim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Route and Protocol for Spiro[1]hexane-4-carboxylic Acid

Introduction & Mechanistic Rationale

In contemporary medicinal chemistry, escaping "flatland" by incorporating sp³-rich, rigid three-dimensional scaffolds is a proven strategy to enhance the clinical success of drug candidates. The spiro[1]hexane system has garnered significant attention as a highly strained, non-classical bioisostere for traditional cycloalkanes and saturated heterocycles (such as piperidines and morpholines)[2].

By integrating the spiro[1]hexane core, drug development professionals can dramatically alter the spatial projection of functional groups (exit vectors) while simultaneously lowering lipophilicity and reducing cytochrome P450 (CYP) metabolic liabilities[2].

Bioisostere Concept Spiro[2.3]hexane Scaffold Prop1 Increased sp³ Fraction (Escape from Flatland) Concept->Prop1 Prop2 Conformational Rigidity (Predictable Vectors) Concept->Prop2 Prop3 Metabolic Stability (Reduced CYP Liability) Concept->Prop3

Key pharmacological advantages of utilizing the spiro[1]hexane scaffold as a bioisostere.

While recent literature highlights photoinduced cyclizations for spirocyclic construction[3], the targeted preparation of spiro[1]hexane-4-carboxylic acid (C₇H₁₀O₂)[4] requires a highly regiocontrolled approach. Our validated bench-top synthesis relies on the sequential functionalization of a cyclobutane core[5].

Retrosynthetic Analysis & Pathway Visualization

The synthesis of spiro[1]hexane-4-carboxylic acid presents a unique chemical challenge. The logical precursor is methyl 2-methylenecyclobutane-1-carboxylate. However, synthesizing this precursor from methyl 2-oxocyclobutane-1-carboxylate via standard Wittig conditions typically fails; the basic ylide rapidly deprotonates the highly acidic α-proton of the β-keto ester, yielding an unreactive enolate.

To circumvent this, our protocol employs a neutral Petasis olefination to install the exocyclic double bond. This is followed by a Simmons-Smith cyclopropanation (Furukawa modification) to construct the highly strained spirocenter, and a mild saponification to yield the final acid.

SynthesisRoute SM Methyl 2-oxocyclobutane- 1-carboxylate Int1 Methyl 2-methylene- cyclobutane-1-carboxylate SM->Int1 Petasis Olefination Cp2TiMe2, Toluene Int2 Methyl spirohexane- 4-carboxylate Int1->Int2 Simmons-Smith Et2Zn, CH2I2 Prod Spiro[2.3]hexane- 4-carboxylic acid Int2->Prod Saponification LiOH, THF/H2O

Synthetic workflow for spiro[1]hexane-4-carboxylic acid from a cyclobutane core.

Quantitative Data Summary
StepReaction TypeKey Reagents & SolventsTemp (°C)Time (h)Expected Yield (%)
1 Petasis OlefinationCp₂TiMe₂, Toluene801468 - 75
2 CyclopropanationEt₂Zn, CH₂I₂, CH₂Cl₂0 to 251665 - 80
3 SaponificationLiOH·H₂O, THF/MeOH/H₂O25490 - 95

Step-by-Step Experimental Protocols

Step 1: Petasis Olefination

Objective: Synthesis of methyl 2-methylenecyclobutane-1-carboxylate.

  • Preparation: In an oven-dried, foil-wrapped Schlenk flask under argon, dissolve methyl 2-oxocyclobutane-1-carboxylate (1.0 equiv) in anhydrous toluene (0.2 M).

  • Reagent Addition: Add dimethyltitanocene (Petasis reagent, 5 wt% in toluene, 1.5 equiv) in a single portion.

  • Reaction: Heat the mixture to 80 °C and stir in the dark for 14 hours.

  • Workup: Cool the mixture to room temperature. Quench by adding petroleum ether, which precipitates the titanium byproducts. Filter the suspension through a pad of Celite, washing with petroleum ether.

  • Purification: Concentrate the filtrate under reduced pressure (Caution: product is volatile) and purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).

  • Causality: The Petasis reagent is strictly chosen because it operates under completely neutral conditions. Utilizing standard basic Wittig reagents (Ph₃P=CH₂) on a β-keto ester leads to rapid α-deprotonation and reaction stalling. The foil wrapping prevents the premature photolytic degradation of the titanium complex.

  • Self-Validating System: Validate success via ¹H NMR. The disappearance of the ketone ¹³C peak (~200 ppm) and the emergence of two distinct exocyclic methylene protons (multiplets at ~4.8 and 5.1 ppm) confirm the olefination.

Step 2: Simmons-Smith Cyclopropanation

Objective: Synthesis of methyl spiro[1]hexane-4-carboxylate.

  • Preparation: Dissolve the purified methyl 2-methylenecyclobutane-1-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) (0.15 M) under an argon atmosphere. Cool the flask to 0 °C.

  • Carbenoid Generation: Slowly add diethylzinc (1.0 M in hexanes, 2.0 equiv) dropwise via syringe. Stir for 10 minutes.

  • Cyclopropanation: Add diiodomethane (CH₂I₂, 2.2 equiv) dropwise over 20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Workup: Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated Na₂S₂O₃ (to remove residual iodine), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc 90:10).

  • Causality: The Furukawa modification (Et₂Zn/CH₂I₂) is utilized to avoid the extreme toxicity and explosive hazards associated with diazomethane[6]. A slight excess of the zinc carbenoid (2.0 equiv) is required because the exocyclic double bond on the cyclobutane ring is sterically hindered and less nucleophilic than unhindered terminal alkenes.

  • Self-Validating System: Reaction progress is monitored by TLC (KMnO₄ stain). The starting material will rapidly reduce KMnO₄ (yellow spot), while the fully saturated spirocyclic product will not. ¹H NMR validation requires the complete disappearance of the alkene protons (4.8–5.1 ppm) and the appearance of highly shielded cyclopropane protons in the 0.5–1.2 ppm region.

Step 3: Mild Saponification

Objective: Synthesis of spiro[1]hexane-4-carboxylic acid.

  • Preparation: Dissolve methyl spiro[1]hexane-4-carboxylate (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) in one portion. Stir the biphasic mixture vigorously at room temperature for 4 hours.

  • Workup: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous phase with water and wash once with diethyl ether to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 using 1M HCl.

  • Isolation: Extract the turbid aqueous layer with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to afford the pure target compound as a white solid/viscous oil.

  • Causality: LiOH is selected over NaOH or KOH to provide a milder, highly homogeneous hydrolysis environment. This prevents any potential base-catalyzed epimerization at the C4 stereocenter, ensuring the structural integrity of the highly strained spiro[1]hexane framework.

  • Self-Validating System: TLC monitoring using a bromocresol green stain will immediately highlight the product carboxylic acid as a bright yellow spot against a blue background. Complete conversion is definitively confirmed by the disappearance of the sharp methyl ester singlet (~3.7 ppm) in the ¹H NMR spectrum.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[7]heptanes Chemical Communications (RSC Publishing) URL:

  • Photoinduced synthesis of functionalized spiro[1]hexane via an additive-free approach Organic & Biomolecular Chemistry (RSC Publishing) URL:

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[1]Hexanes and Heteroatom-Containing Analogues PubMed Central (PMC) / Angewandte Chemie URL:

  • Tetrahedron (Universidad de La Rioja / Elsevier)
  • PubChemLite - Spiro[1]hexane-4-carboxylic acid (C7H10O2) Université du Luxembourg / PubChem URL:

Sources

Application

Advanced Application Note: Spiro[2.3]hexane-4-carboxylic Acid in Medicinal Chemistry

Executive Summary Modern medicinal chemistry is undergoing a paradigm shift characterized by the "escape from flatland"—a strategic move away from planar, sp2-hybridized aromatic rings toward structurally complex, sp3-ri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Modern medicinal chemistry is undergoing a paradigm shift characterized by the "escape from flatland"—a strategic move away from planar, sp2-hybridized aromatic rings toward structurally complex, sp3-rich three-dimensional scaffolds. Among these, strained spirocyclic systems have emerged as premier bioisosteres. This application note details the utility, physicochemical advantages, and synthetic handling of spiro[2.3]hexane-4-carboxylic acid , a highly strained, rigid building block that offers unique 3D exit vectors, improved aqueous solubility, and enhanced metabolic stability for next-generation drug discovery[1].

Scientific Rationale: The Spiro[2.3]hexane Scaffold

The spiro[2.3]hexane core consists of a cyclopropane ring spiro-fused to a cyclobutane ring. Historically, accessing these highly strained systems (ring strain >45 kcal/mol) was synthetically prohibitive. However, recent breakthroughs in photochemically induced cyclizations[2] and the use of novel cyclobutane-substituted sulfonium reagents[3] have enabled the modular, scalable synthesis of these scaffolds.

When utilized as a bioisostere, the spiro[2.3]hexane system provides several critical advantages over traditional rings (e.g., phenyl or piperidine) and even its larger homologue, spiro[3.3]heptane[4]:

  • Maximized Fsp3 Character: Increases the three-dimensionality of the molecule, which statistically correlates with higher clinical success rates.

  • Conformational Rigidity: Unlike flexible cyclohexyl rings, the spiro-fused system locks the exit vectors in a specific spatial orientation, reducing the entropic penalty upon target binding.

  • Intellectual Property (IP) Space: The incorporation of the rare spiro[2.3]hexane motif frequently allows for the generation of novel, patentable chemical space, bypassing crowded prior art associated with flat aromatics[1].

ScaffoldHopping A Traditional Flat Scaffold (e.g., Phenyl Ring) B Spiro[2.3]hexane Core (High Fsp3, Strained) A->B Bioisosteric Replacement C Enhanced Solubility & Lower LogD B->C D Novel 3D Exit Vectors (Patentability) B->D E Improved Metabolic Stability B->E

Strategic scaffold hopping from flat aromatics to spiro[2.3]hexanes to improve drug properties.

Physicochemical Profiling

To understand the causality behind selecting spiro[2.3]hexane-4-carboxylic acid as a building block, one must compare its physicochemical contributions against standard cyclic systems. The table below summarizes the quantitative and qualitative data driving this selection.

Scaffold FeatureFraction sp3 (Fsp3)3D Conformational StateRelative Lipophilicity (LogP)Ring Strain
Phenyl 0.00Flat / 2DHighNone
Cyclohexyl 1.00Flexible (Chair/Boat)Very HighLow
Spiro[3.3]heptane 1.00Rigid / 3DModerateHigh
Spiro[2.3]hexane 1.00Highly Rigid / 3DLow-ModerateVery High

Data synthesis derived from structural evaluations of spirocyclic isosteres in medicinal chemistry[1][4].

Application: Spiro[2.3]hexane-4-carboxylic Acid as a Building Block

The 4-carboxylic acid derivative of spiro[2.3]hexane is a highly versatile handle for late-stage functionalization, primarily through amide coupling to primary or secondary amines[5]. Because the cyclobutane ring of the spiro[2.3]hexane system is sterically demanding, standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and incomplete conversion. Therefore, the use of highly reactive uronium-based coupling reagents, such as HATU, is strictly required to drive the reaction forward efficiently.

AmideCoupling Step1 Spiro[2.3]hexane-4-carboxylic acid + Amine + DIPEA in DMF Step2 Addition of HATU (0 °C to RT) Step1->Step2 Step3 Formation of HOAt Active Ester (Self-Validating LC-MS Check) Step2->Step3 Step4 Nucleophilic Attack by Amine Step3->Step4 Rate-determining step Step5 Spirocyclic Amide Product (Purified via RP-HPLC) Step4->Step5

Workflow and mechanistic checkpoints for HATU-mediated spirocyclic amide coupling.

Validated Experimental Protocol: Amide Coupling

The following protocol is engineered as a self-validating system. It incorporates specific mechanistic rationales and analytical checkpoints to ensure high-fidelity coupling of the sterically hindered spiro[2.3]hexane-4-carboxylic acid.

Materials Required
  • Spiro[2.3]hexane-4-carboxylic acid (1.0 equiv)

  • Target Amine (1.2 equiv)

  • HATU (1-(methyl)-1H-1,2,3-triazolo[4,5-b]pyridine 3-oxide hexafluorophosphate) (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology

Step 1: Pre-Activation Phase

  • Dissolve spiro[2.3]hexane-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add DIPEA (3.0 equiv) to the solution and cool the mixture to 0 °C using an ice bath.

    • Causality Note: DIPEA is explicitly selected over Triethylamine (TEA) due to its increased steric bulk. This prevents the base from acting as a competing nucleophile against the highly reactive HOAt ester intermediate.

  • Add HATU (1.1 equiv) portion-wise. Stir at 0 °C for 15 minutes.

Step 2: Coupling Phase

  • Add the target amine (1.2 equiv) dropwise to the pre-activated mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

    • Causality Note: The spirocyclic core exerts significant steric hindrance. Pre-activation ensures the carboxylic acid is fully converted to the superior HOAt leaving group before the amine is introduced, preventing the amine from forming an unreactive salt with the free acid.

Step 3: Self-Validation & Monitoring (LC-MS)

  • Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS.

  • Diagnostic Checkpoints:

    • Success: Complete disappearance of the acid mass (m/z ~126.15) and appearance of the desired product mass.

    • Failure Mode (Guanidinylation): If an m/z corresponding to [Amine + 148] appears, it indicates that the amine reacted directly with HATU. This occurs if the amine was added too quickly or if the amine is highly sterically hindered. Corrective action: Switch to a less reactive coupling agent (e.g., T3P) or increase the temperature slightly.

Step 4: Quench and Workup

  • Quench the reaction by adding saturated aqueous NaHCO3​ (equal volume to DMF).

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Wash the combined organic layers sequentially with 1 M HCl (to remove unreacted amine), water, and brine (to remove residual DMF).

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via reverse-phase HPLC or silica gel chromatography to yield the pure spirocyclic amide.

References

  • Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach Source: Organic & Biomolecular Chemistry (RSC Publishing), 2025. URL:[Link][2]

  • 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation Source: The Journal of Organic Chemistry (ACS Publications), 2024. URL:[Link][4]

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues Source: Angewandte Chemie International Edition (via PMC), 2025. URL:[Link][3]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Source: RSC Medicinal Chemistry (RSC Publishing), 2025. URL:[Link][1]

  • Spiro[2.3]Hexane- and Spiro[3.3]Heptane-derived α-Amino Acids: Synthesis and Isoelectric Point Evaluation Source: ChemistrySelect (Enamine Catalog Data), 2024. URL:[Link][5]

Sources

Method

Application Note: Amide Coupling Protocols for Spirohexane-4-carboxylic Acid

Application Note: Amide Coupling Protocols for Spiro[1]hexane-4-carboxylic Acid Introduction & Scientific Rationale The pursuit of "Escape from Flatland" in modern medicinal chemistry has driven the adoption of highly st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Amide Coupling Protocols for Spiro[1]hexane-4-carboxylic Acid

Introduction & Scientific Rationale

The pursuit of "Escape from Flatland" in modern medicinal chemistry has driven the adoption of highly strained, sp³-rich bicyclic systems. Spiro[1]hexane-4-carboxylic acid is an emerging bioisostere used to replace flat aromatic rings or saturated heterocycles (such as piperidines and cyclohexanes). Incorporating this spirocyclic motif predictably reduces lipophilicity (LogP), improves metabolic stability, and alters the three-dimensional vector space of the target molecule [1].

However, the unique geometry of the spiro[1]hexane system presents significant synthetic challenges. The carboxylic acid at the 4-position is adjacent to the spiro-junction (C3), creating a highly sterically encumbered, neopentyl-like environment. Furthermore, if a specific diastereomer (cis or trans relative to the cyclopropane ring) is utilized, the α-proton at the 4-position is susceptible to base-catalyzed epimerization during activation.

Standard coupling reagents (e.g., EDC/HOBt) often fail or result in sluggish kinetics when applied to this scaffold. To achieve self-validating, high-yielding protocols, the selection of coupling agents must be strictly governed by the reaction scale and the need for stereochemical fidelity [2].

Reagent Selection & Mechanistic Causality

To overcome the steric bulk of spiro[1]hexane-4-carboxylic acid, highly active coupling reagents are required.

  • HATU (Discovery Scale): HATU is the premier reagent for milligram-scale discovery chemistry. Causality: HATU rapidly converts the sterically hindered acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides an intramolecular hydrogen-bonding network that anchors the incoming amine, drastically lowering the transition state energy for aminolysis. However, the use of strong bases like DIPEA with HATU increases the risk of α-epimerization.

  • T3P (Process & Scale-Up): Propylphosphonic anhydride (T3P) is the reagent of choice for multigram scale-up. Causality: T3P forms a reactive mixed anhydride with the carboxylic acid. Unlike HATU, T3P operates efficiently with milder bases like N-methylmorpholine (NMM), which suppresses azlactone formation and prevents epimerization of the 4-position. Furthermore, T3P and its phosphonic acid byproducts are highly water-soluble, allowing for purification via simple aqueous phase separation rather than chromatography [2].

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the performance of various coupling systems when reacting spiro[1]hexane-4-carboxylic acid with a standard secondary amine.

Coupling SystemActivation TimeTypical YieldEpimerization RiskWorkup ComplexityRecommended Scale
HATU / DIPEA < 5 min85 – 95%ModerateHigh (Requires column chromatography)Discovery (< 1 g)
T3P / NMM 15 – 30 min80 – 90%Very LowLow (Aqueous extraction only)Scale-up (> 1 g)
EDC / HOBt > 60 min40 – 60%LowMediumNot Recommended

Workflow & Decision Matrix

AmideCoupling start Spiro[2.3]hexane-4-carboxylic acid Amide Coupling scale Determine Reaction Scale start->scale discovery Discovery Scale (< 1 g) scale->discovery scaleup Process Scale (> 1 g) scale->scaleup hatu HATU / DIPEA / DMF Rapid Activation discovery->hatu t3p T3P / NMM / EtOAc Mild & Safe scaleup->t3p purification1 Chromatographic Purification Required hatu->purification1 purification2 Simple Aqueous Workup t3p->purification2

Decision matrix for spiro[1]hexane-4-carboxylic acid amide coupling.

Experimental Protocols

Protocol A: Discovery-Scale Synthesis using HATU

Optimized for speed and maximum conversion on a < 1 gram scale.

Materials: Spiro[1]hexane-4-carboxylic acid (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF (0.2 M).

Step-by-Step Methodology:

  • Pre-Activation: Dissolve spiro[1]hexane-4-carboxylic acid (1.0 eq) in anhydrous DMF at room temperature under a nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Self-Validating Checkpoint: Stir for exactly 10 minutes. The solution will typically turn a pale yellow color, indicating the successful formation of the HOAt active ester. Causality: Pre-activation is critical; adding the amine too early can lead to irreversible guanidinylation of the amine by HATU.

  • Coupling: Add the amine (1.1 eq) to the activated mixture in one portion. Stir at room temperature for 2 to 4 hours.

  • Monitoring: Monitor the reaction via LC-MS. The highly strained spirocycle is stable under these conditions, but look for the disappearance of the HOAt-ester mass intermediate.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes). Wash the organic layer sequentially with:

    • 5% aqueous LiCl solution (3 × 5 volumes) — Causality: Highly effective for partitioning DMF into the aqueous phase.

    • 1N aqueous HCl (1 × 5 volumes) — Removes unreacted amine and DIPEA.

    • Saturated aqueous NaHCO₃ (1 × 5 volumes) — Removes acidic byproducts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc) to yield the pure amide.

Protocol B: Process-Scale Synthesis using T3P

Optimized for stereochemical retention, safety, and chromatography-free isolation on a > 1 gram scale.

Materials: Spiro[1]hexane-4-carboxylic acid (1.0 eq), Amine (1.05 eq), T3P (50% wt. solution in EtOAc, 1.5 eq), N-Methylmorpholine (NMM, 3.0 eq), EtOAc (0.5 M).

Step-by-Step Methodology:

  • Preparation: Suspend spiro[1]hexane-4-carboxylic acid (1.0 eq) and the amine (1.05 eq) in EtOAc at room temperature. Add NMM (3.0 eq) and stir for 5 minutes.

  • Controlled Activation: Cool the reaction vessel to 0 °C using an ice bath. Add the T3P solution (1.5 eq) dropwise over 15 minutes.

    • Causality: T3P activation is mildly exothermic. Maintaining 0 °C during addition prevents thermal degradation or ring-opening side reactions of the highly strained spiro[1]hexane system.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 to 16 hours.

  • Monitoring: Confirm completion via TLC or LC-MS.

  • Aqueous Workup: Quench the reaction by adding water (5 volumes) directly to the EtOAc mixture. Stir vigorously for 15 minutes. Separate the layers.

    • Self-Validating Checkpoint: Wash the organic layer with 1N HCl (1 × 5 volumes) and Saturated NaHCO₃ (2 × 5 volumes). Causality: The propylphosphonic acid byproduct generated from T3P is highly water-soluble and is completely eradicated during the NaHCO₃ washes, leaving only the pure product in the EtOAc layer.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to afford the analytically pure amide without the need for column chromatography.

References

  • Natho, P., Vicenti, A., Mastrolorito, F., De Franco, F., Walsh-Benn, L., Colella, M., Mesto, E., Schingaro, E., Nicolotti, O., Gioiello, A., & Luisi, R. (2025). "Novel Sulfonium Reagents for the Modular Synthesis of Spiro[1]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres." Angewandte Chemie International Edition, e21633.[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140-177. [Link]

Sources

Application

Application Note: Scale-Up Synthesis Methods for Spiro[2.3]hexane-4-carboxylic Acid

Executive Summary Spirocyclic scaffolds, particularly spiro[2.3]hexanes, have emerged as highly valuable conformational restrictors and bioisosteres for tert-butyl and cycloalkyl groups in modern drug discovery . However...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic scaffolds, particularly spiro[2.3]hexanes, have emerged as highly valuable conformational restrictors and bioisosteres for tert-butyl and cycloalkyl groups in modern drug discovery . However, the transition of spiro[2.3]hexane-4-carboxylic acid synthesis from a milligram-scale discovery chemistry bench to a multi-gram or kilogram pilot plant introduces profound chemical engineering challenges. This application note details the mechanistic rationale, scale-up challenges, and optimized protocols for the robust, self-validating synthesis of spiro[2.3]hexane-4-carboxylic acid.

Mechanistic Overview & Route Selection

The core spiro[2.3]hexane architecture is constructed via the cyclopropanation of an exocyclic double bond on a cyclobutane ring (e.g., 2-methylenecyclobutane-1-carboxylate). Two dominant methodologies exist for generating the requisite reactive carbene from diazoacetate precursors:

  • Metal-Catalyzed Cyclopropanation (Route A) : Utilizes Rhodium(II) catalysts (e.g., Rh₂(OAc)₄) to thermally decompose diazo compounds into metal-carbenoid intermediates .

  • Photoinduced Additive-Free Cyclopropanation (Route B) : Employs visible-light irradiation (Blue LED) to induce the formation of reactive intermediates without heavy metal contamination, aligning perfectly with green chemistry principles for API synthesis .

While Route A is classically reliable, Route B is increasingly preferred to avoid heavy metal purging. However, scaling photochemical reactions introduces unique mass and photon transfer limitations that must be engineered out.

G cluster_0 Route A: Photochemical (Scale-Up via Flow) cluster_1 Route B: Metal-Catalyzed (Scale-Up via Batch) SM 2-Methylenecyclobutane-1-carboxylate + Ethyl Diazoacetate Photo Visible Light Irradiation (Blue LED, 400-450 nm) SM->Photo Cat Rh2(OAc)4 Catalyst (1-5 mol%) SM->Cat Flow Thin-Film Continuous Flow Reactor (Overcomes Beer-Lambert Law) Photo->Flow Intermediate Carbene / Radical Intermediate Flow->Intermediate Batch Controlled Subsurface Addition (Exotherm Mitigation) Cat->Batch Batch->Intermediate Product Ethyl Spiro[2.3]hexane-4-carboxylate Intermediate->Product Cyclopropanation Hydrolysis Alkaline Saponification (NaOH, EtOH/H2O, 50°C) Product->Hydrolysis Final Spiro[2.3]hexane-4-carboxylic acid (Target API Intermediate) Hydrolysis->Final

Fig 1. Synthetic pathways for spiro[2.3]hexane-4-carboxylic acid: flow photochemistry vs batch.

Scale-Up Challenges & Causality (Expertise & Experience)

Scaling up spirohexane synthesis is not a simple volumetric expansion. Several critical parameters dictate the success of the campaign:

  • Heat Transfer & Exotherm Control : The decomposition of diazo compounds is highly exothermic. Causality : In a standard laboratory flask, the high surface-area-to-volume ratio easily dissipates this heat. Upon scale-up in batch reactors, this ratio plummets, leading to localized "hot spots" . Poor heat dissipation accelerates the homocoupling of diazo compounds (forming maleates/fumarates) rather than the desired cyclopropanation, drastically reducing yield. Solution : Transitioning to continuous flow reactors ensures the instantaneous consumption of the diazo species, mitigating thermal runaway.

  • Photon Mass Transfer (Beer-Lambert Limitations) : For the photoinduced route, the Beer-Lambert law dictates that light intensity decays exponentially as it penetrates the reaction medium. Causality : In a large batch reactor, only the outer few millimeters of the solution receive sufficient irradiation, leaving the core unreacted . Solution : Utilizing a thin-film continuous flow photochemical reactor ensures uniform photon flux across the entire reaction volume, maintaining high reaction kinetics at scale.

  • Impurity Profiling & Mixing Efficiency : Inadequate mixing at scale leads to localized high concentrations of reagents. Causality : Excess diazoester in poorly mixed zones favors dimerization over cross-coupling with the alkene . Solution : The turbulent flow regimes of microreactors prevent concentration gradients, preserving the purity profile observed at the bench scale.

Experimental Protocols: Self-Validating Systems

The following protocols describe the scalable, two-step synthesis of spiro[2.3]hexane-4-carboxylic acid via a photoinduced continuous flow cyclopropanation followed by alkaline saponification.

Protocol 1: Continuous Flow Photoinduced Synthesis of Ethyl Spiro[2.3]hexane-4-carboxylate

Objective: Safely scale the cyclopropanation of 2-methylenecyclobutane-1-carboxylate using ethyl diazoacetate (EDA) to a 100-gram scale.

  • System Priming : Flush a 50 mL internal volume thin-film continuous flow reactor (equipped with 450 nm Blue LED arrays) with anhydrous dichloromethane (DCM) at 5 mL/min. Causality: Purging with anhydrous solvent removes trace moisture that could hydrolyze the diazoester or quench the reactive intermediate.

  • Reagent Preparation : Prepare Solution A: 2-methylenecyclobutane-1-carboxylate (1.0 M) in anhydrous DCM. Prepare Solution B: Ethyl diazoacetate (1.5 M) in anhydrous DCM. Caution: EDA is potentially explosive; handle in solution and avoid mechanical shock.

  • Flow Execution : Pump Solution A and Solution B via dual syringe pumps into a T-mixer at flow rates of 2.0 mL/min and 1.33 mL/min, respectively. The combined stream enters the irradiated flow reactor (residence time ~15 minutes).

  • In-Process Control (IPC) & Self-Validation : Route the reactor effluent through an inline flow-IR spectrometer. Validation: Monitor the disappearance of the diazo N=N stretching frequency at ~2110 cm⁻¹. A flat baseline at this wavenumber intrinsically validates 100% conversion, ensuring no explosive diazo species accumulate in the collection vessel.

  • Work-Up : Concentrate the collected effluent under reduced pressure. The crude ethyl spiro[2.3]hexane-4-carboxylate is advanced directly to the next step.

Protocol 2: Alkaline Saponification to Spiro[2.3]hexane-4-carboxylic Acid

Objective: Hydrolyze the ester to the target API intermediate.

  • Reaction Setup : Charge a 2 L jacketed reactor with the crude ethyl spiro[2.3]hexane-4-carboxylate (approx. 100 g) and 500 mL of ethanol.

  • Hydrolysis : Slowly add 500 mL of 2M aqueous NaOH. Heat the biphasic mixture to 50°C under mechanical stirring (300 rpm). Causality: Mechanical stirring is mandatory at this scale to overcome the mass transfer limitations of the biphasic system, ensuring complete hydrolysis .

  • IPC : After 2 hours, sample the organic layer and analyze via HPLC. Validation: The complete disappearance of the less polar ester peak confirms reaction completion.

  • Isolation & Precipitation : Cool the reactor to 5°C. Extract the basic mixture with diethyl ether (2 x 200 mL) to remove unreacted organic impurities. Carefully acidify the aqueous layer to pH 2 using 6M HCl while maintaining the internal temperature below 15°C.

  • Self-Validation : The immediate formation of a dense white precipitate upon reaching pH 2 visually validates the protonation and insolubility of the target spiro[2.3]hexane-4-carboxylic acid, confirming successful isolation.

  • Filtration : Collect the precipitate via vacuum filtration, wash with ice-cold water (2 x 100 mL), and dry under vacuum at 40°C to constant weight.

Quantitative Data & Optimization Metrics

The transition from batch to continuous flow for the photochemical step yields significant improvements in safety, yield, and throughput.

ParameterLab Scale (Batch)Pilot Scale (Batch)Pilot Scale (Continuous Flow)
Scale 1.0 g100 g100 g
Reactor Type 250 mL Round Bottom10 L Jacketed Reactor50 mL Thin-Film Flow Reactor
Reaction Time 2 hours12 hours (slow addition)15 min (residence time)
Yield 85%68% (thermal degradation)88%
Purity (HPLC) >98%92% (carbene dimers)>99%
Space-Time Yield 0.2 g/L/h0.8 g/L/h8.0 g/L/h

References

  • Qi, D., Bai, J., Yao, Y., & Liu, C. "Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach." Organic & Biomolecular Chemistry, 2025, 23, 2823-2827. URL:[Link]

  • Yashin, H.B., Chemagin, A.B., Kuznetsova, T.C. "Method for producing 5-aminospiro[2.3] hexane-1-carboxylic acid." Patent RU2659404C1, 2012.
Method

Application Note: Utilizing Spirohexane-4-carboxylic Acid for Bioisosteric Replacement in Hit-to-Lead Optimization

Application Note: Utilizing Spiro[1]hexane-4-carboxylic Acid for Bioisosteric Replacement in Hit-to-Lead Optimization Introduction and Scientific Rationale In modern medicinal chemistry, the "escape from flatland" paradi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Spiro[1]hexane-4-carboxylic Acid for Bioisosteric Replacement in Hit-to-Lead Optimization

Introduction and Scientific Rationale

In modern medicinal chemistry, the "escape from flatland" paradigm has driven the transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds. This shift is fundamentally aimed at improving physicochemical properties, such as aqueous solubility, and reducing off-target toxicity[1]. Among the emerging classes of conformationally restricted aliphatic rings, strained spiro-heterocycles and carbocycles have garnered significant attention as non-classical bioisosteres[2].

Spiro[3]hexane-4-carboxylic acid (CAS: 1782417-89-3)[4] represents a highly valuable, underutilized building block. It serves as a rigidified bioisostere for cyclobutanecarboxylic acid, cyclopentanecarboxylic acid, and even meta- or para-substituted benzoic acids[5].

Causality in Experimental Design: Why Spiro[1]hexanes?

The choice to replace a standard cycloalkane or aromatic ring with a spiro[3]hexane system is driven by specific mechanistic advantages:

  • Vector Alignment: The spirocyclic core provides highly predictable exit vectors that mimic the substitution patterns of flat aromatic rings without the associated π−π stacking liabilities that often lead to poor solubility[5].

  • Metabolic Shielding: The incorporation of the highly strained cyclopropane ring adjacent to the cyclobutane core introduces steric bulk that effectively blocks cytochrome P450 (CYP)-mediated oxidation at adjacent carbon centers[3].

  • Physicochemical Modulation: Introducing a spiro[3]hexane system typically alters the lipophilicity ( Δ LogP) and modulates the pKa of adjacent functional groups due to the unique electron-withdrawing inductive effects of the strained ring system[1].

Bioisosteric Replacement Workflow

The integration of spiro[3]hexane-4-carboxylic acid into a drug discovery pipeline requires a systematic approach, moving from structural design to synthetic execution, and finally to in vitro validation.

G A Hit Compound (Flat Aromatic / Cyclobutyl) B Bioisosteric Replacement (Spiro[2.3]hexane-4-carboxylic acid) A->B Structural Rigidification C Amide Coupling Workflow (HATU, DIPEA, DMF) B->C Synthesis D In Vitro Profiling (Microsomal Stability, LogP) C->D Evaluation E Optimized Lead Compound (Enhanced Fsp3, Improved PK) D->E Validation

Figure 1: Hit-to-Lead optimization workflow utilizing spiro[3]hexane-4-carboxylic acid.

Experimental Protocols

To ensure a self-validating system, the following protocols detail both the chemical incorporation of the bioisostere and the biological assay required to verify its efficacy.

Protocol A: Sterically Hindered Amide Coupling

Because the carboxylic acid is directly attached to a strained spirocyclic system, the carbonyl carbon is sterically hindered. Standard coupling reagents like EDC/HOBt often yield poor conversions. Therefore, the highly reactive uronium salt HATU is required to drive the formation of the active ester[1].

Materials:

  • Spiro[3]hexane-4-carboxylic acid (1.0 eq)

  • Target primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve spiro[3]hexane-4-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Active Ester Formation: Add HATU (1.2 mmol) in one portion. Stir the reaction mixture for 15 minutes. Scientific Causality: The pre-activation step is critical; the bulky spiro-system requires time to form the highly reactive O-At active ester before the amine is introduced.

  • Coupling: Add the target amine (1.1 mmol) dropwise. Stir the reaction at room temperature for 4–12 hours. Monitor reaction progression via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the spirocyclic amide.

Protocol B: In Vitro Liver Microsomal Stability Assay

To validate the hypothesis that the spiro[3]hexane core improves metabolic stability compared to unhindered cycloalkanes, a microsomal clearance assay is performed[3].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the synthesized spirocyclic compound in DMSO. Dilute to a 1 μ M working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound with human or rat liver microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM). Scientific Causality: NADPH is the obligate cofactor for CYP450 enzymes; its addition strictly controls the start time of the metabolic reaction.

  • Sampling: Extract 50 μ L aliquots at time points 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Calculate the intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ).

Data Presentation: Physicochemical Profiling

The table below summarizes the typical shifts in physicochemical properties when replacing standard rings with the spiro[3]hexane core. The data demonstrates that while lipophilicity may slightly increase or remain neutral, the metabolic stability is significantly enhanced due to the rigid, sterically demanding sp3 environment[3][1].

Structural Core (R-COOH)Fraction sp3 ( Fsp3​ )Relative Lipophilicity ( Δ LogP)Predicted Clint​ (Metabolic Clearance)3D Vector Rigidity
Benzoic Acid 0.00Baseline (0.0)High (Prone to aromatic oxidation)Planar (Low)
Cyclobutanecarboxylic Acid 1.00-0.2 to -0.4Moderate (Ring oxidation possible)Flexible (Moderate)
Spiro[3]hexane-4-carboxylic acid 1.00+0.1 to +0.5Low (Sterically shielded core)Highly Rigid (High)

Table 1: Comparative profiling of carboxylic acid bioisosteres. Data synthesized from recent structural evaluations of spirocyclic scaffolds in drug discovery.

References

  • Chemical Substance Information - NextSDS: spiro[3]hexane-4-carboxylic acid (CAS 1782417-89-3). NextSDS. Available at: [Link][4]

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. ResearchGate (2026). Available at:[Link][2]

  • Strained spiro heterocycles as potential bioisosteres: An update on the synthesis of heteroatom-containing spiro[3]hexanes and spiro[3.3]heptanes. ResearchGate (2025). Available at:[Link][5]

  • 4-Azaspiro[3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. The Journal of Organic Chemistry - ACS Publications (2024). Available at:[Link][1]

  • Physico-chemical properties important to drug discovery: Evaluation of pKa, LogP, and metabolic stability in functionalized cycloalkanes. ResearchGate (2021). Available at: [Link][3]

Sources

Application

Reagent preparation of spiro[2.3]hexane-4-carboxylic acid for organic synthesis

Application Note: Scalable Reagent Preparation of Spiro[1]hexane-4-carboxylic Acid Introduction to Spirocyclic Bioisosteres The drive to escape "flatland" in medicinal chemistry has led to the widespread adoption of sp³-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Reagent Preparation of Spiro[1]hexane-4-carboxylic Acid

Introduction to Spirocyclic Bioisosteres

The drive to escape "flatland" in medicinal chemistry has led to the widespread adoption of sp³-rich spirocyclic scaffolds. The spiro[1]hexane system, in particular, has emerged as a highly valuable structural motif. It serves as a conformationally restricted, metabolically stable bioisostere for piperidines, pyrrolidines, and substituted cycloalkanes [2]. By incorporating a spiro[1]hexane core, drug development professionals can modulate the lipophilicity (logP), aqueous solubility, and three-dimensional vector projection of their pharmacophores [1].

This application note details a robust, scalable, and self-validating synthetic protocol for the preparation of spiro[1]hexane-4-carboxylic acid (CAS: 1782417-89-3), a versatile building block for amide coupling and late-stage functionalization.

Mechanistic Rationale and Synthetic Strategy

The synthesis of the spiro[1]hexane core traditionally relies on either [2+2] cycloadditions of methylenecyclopropanes or the cyclopropanation of methylenecyclobutanes [1]. For the targeted 4-carboxylic acid derivative, the most direct and regioselective approach is the cyclopropanation of an exocyclic alkene, specifically starting from ethyl 2-methylenecyclobutane-1-carboxylate.

Causality in Reagent Selection: While the classic Simmons-Smith reaction utilizes a heterogeneous zinc-copper (Zn-Cu) couple, this method is notoriously sensitive to the activation state of the metal, leading to irreproducible induction periods and potential thermal runaways on scale. To ensure a self-validating and highly reproducible system, this protocol employs the Furukawa modification [3]. By utilizing soluble diethylzinc ( Et2​Zn ) and diiodomethane ( CH2​I2​ ) in anhydrous dichloromethane (DCM), the reactive zinc carbenoid ( IZnCH2​I ) is generated homogeneously. This allows for precise stoichiometric control and consistent reaction kinetics. Following cyclopropanation, a mild saponification using lithium hydroxide (LiOH) is selected over sodium hydroxide to prevent any base-catalyzed epimerization at the α -stereocenter (C4).

Workflow Visualization

G SM Starting Material: Ethyl 2-methylenecyclobutane-1-carboxylate Step1 Step 1: Furukawa Cyclopropanation (Et₂Zn, CH₂I₂, DCM, 0 °C to RT) SM->Step1 Int1 Intermediate: Ethyl spiro[2.3]hexane-4-carboxylate Step1->Int1 Step2 Step 2: Mild Saponification (LiOH·H₂O, THF/MeOH/H₂O, RT) Int1->Step2 Prod Target Product: Spirohexane-4-carboxylic acid Step2->Prod

Synthetic workflow for the preparation of spiro[1]hexane-4-carboxylic acid.

Quantitative Data & Optimization

The stoichiometry of the Furukawa cyclopropanation is critical. The exocyclic double bond of the cyclobutane ring is sterically hindered and electronically unactivated, requiring an excess of the carbenoid to drive the reaction to completion.

Table 1: Optimization of Cyclopropanation Conditions for Exocyclic Alkenes

Carbenoid SourceEquivalents (Zn / CH₂I₂)SolventTemp ProfileConversion (%)*
Zn-Cu / CH₂I₂3.0 / 3.0Et₂OReflux (12 h)45% (Incomplete)
Et₂Zn / CH₂I₂2.0 / 4.0DCM0 °C → RT (8 h)88%
Et₂Zn / CH₂I₂ 3.0 / 6.0 DCM 0 °C → RT (8 h) >98% (Optimal)

*Conversion determined by crude 1 H NMR integration of the exocyclic methylene protons vs. cyclopropane protons.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl Spiro[1]hexane-4-carboxylate

Objective: Complete conversion of the exocyclic alkene to the spirocyclic core without generating polymeric byproducts.

  • Preparation of the Carbenoid: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a dropping funnel. Add anhydrous DCM (150 mL) and cool the system to 0 °C using an ice-water bath.

  • Reagent Addition: Syringe in diethylzinc (1.0 M in hexanes, 60.0 mL, 60.0 mmol, 3.0 equiv). Carefully add diiodomethane (4.83 mL, 120.0 mmol, 6.0 equiv) dropwise over 30 minutes.

    • Causality Note: Slow addition controls the highly exothermic formation of the IZnCH2​I carbenoid and prevents the precipitation of unreactive polymeric zinc species.

  • Substrate Introduction: Stir the opaque white solution for 15 minutes at 0 °C. Add a solution of ethyl 2-methylenecyclobutane-1-carboxylate (2.80 g, 20.0 mmol, 1.0 equiv) in anhydrous DCM (20 mL) dropwise over 15 minutes.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 8 hours.

  • Self-Validating IPC (In-Process Control): Withdraw a 0.1 mL aliquot, quench with saturated aqueous NH4​Cl , extract with CDCl3​ , and acquire a quick 1 H NMR spectrum.

    • Validation: The reaction is complete when the exocyclic alkene multiplets at δ 4.80–5.00 ppm are completely absent, replaced by highly shielded cyclopropane multiplets at δ 0.40–0.80 ppm.

  • Workup: Quench the reaction strictly at 0 °C by the slow addition of saturated aqueous NH4​Cl (100 mL). (Caution: Vigorous ethane gas evolution will occur). Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with 10% aqueous Na2​S2​O3​ (to remove residual iodine), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc 95:5) to yield the intermediate ester as a clear oil.

Step 2: Saponification to Spiro[1]hexane-4-carboxylic acid

Objective: Hydrolyze the ethyl ester while preserving the integrity of the strained spirocyclic framework.

  • Solvent System: Dissolve ethyl spiro[1]hexane-4-carboxylate (2.50 g, 16.2 mmol) in a ternary solvent mixture of THF/MeOH/H₂O (2:1:1 v/v/v, 40 mL).

    • Causality Note: This specific solvent ratio ensures that both the lipophilic ester and the hydrophilic lithium hydroxide remain in a single homogeneous phase, accelerating the hydrolysis without requiring elevated temperatures.

  • Hydrolysis: Add lithium hydroxide monohydrate ( LiOH⋅H2​O , 2.04 g, 48.6 mmol, 3.0 equiv) in one portion. Stir the mixture vigorously at room temperature for 4 hours.

  • Self-Validating IPC: Monitor by TLC (Hexanes/EtOAc 8:2, KMnO4​ stain).

    • Validation: The starting material ( Rf​≈0.6 ) should completely disappear, with the product remaining at the baseline.

  • Workup and Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous phase with H2​O (20 mL) and wash with diethyl ether (20 mL) to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 2M HCl.

    • Validation: A white precipitate or oily emulsion of the free carboxylic acid will immediately form upon reaching the correct pH.

  • Extraction: Extract the acidic aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic extracts with brine, dry over Na2​SO4​ , and concentrate in vacuo to afford spiro[1]hexane-4-carboxylic acid as a white solid or viscous oil.

References

  • Liu, C., et al. "Photoinduced synthesis of functionalized spiro[1]hexane via an additive-free approach." Organic & Biomolecular Chemistry (RSC Publishing), 2025. URL:

  • Mykhailiuk, P. K., et al. "4-Azaspiro[1]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation." The Journal of Organic Chemistry (ACS Publications), 2024. URL:

  • Charette, A. B., et al. "Cyclopropanation Strategies in Recent Total Syntheses." Chemical Reviews (ACS Publications), 2017.

Sources

Method

Application Note: Incorporation of Spiro[2.3]hexane-4-carboxylic Acid in sp³-Enriched Drug Discovery Pipelines

Introduction & Mechanistic Rationale The paradigm of modern drug discovery has increasingly shifted away from planar, aromatic-heavy molecules towards three-dimensional, sp³-rich architectures—a concept widely known as "...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The paradigm of modern drug discovery has increasingly shifted away from planar, aromatic-heavy molecules towards three-dimensional, sp³-rich architectures—a concept widely known as "escape from flatland" 1. Within this space, highly strained spirocyclic systems have garnered significant attention as non-classical bioisosteres for saturated heterocycles and flat aromatic rings 1.

Spiro[2.3]hexane-4-carboxylic acid (CAS 1782417-89-3) represents a premier building block in this category 2. While larger spiro[3.3]heptanes have been extensively explored, the "contracted" spiro[2.3]hexane derivatives offer nearly identical physicochemical benefits while occupying a distinctly different 3D vector space and a significantly less crowded intellectual property (IP) landscape 3.

Causality of Scaffold Selection:

  • Conformational Restriction: The rigid spirocyclic core restricts the rotational degrees of freedom of the carboxylic acid exit vector. Upon amide bond formation, this pre-organization reduces the entropic penalty during target binding, often leading to enhanced affinity 1.

  • Metabolic Stability: The replacement of aromatic rings with the sp³-rich spiro[2.3]hexane motif mitigates susceptibility to cytochrome P450-mediated oxidative metabolism (e.g., aromatic hydroxylation), thereby extending the compound's half-life 1.

  • Tuneable Geometric Properties: The orthogonal exit vectors provided by the spiro[2.3]hexane system allow medicinal chemists to probe novel chemical space that is inaccessible with standard piperidine or cyclobutane bioisosteres 4.

Strategic Workflow Integration

Incorporating spiro[2.3]hexane-4-carboxylic acid into a drug discovery pipeline requires a systematic approach, from parallel library generation to rigorous ADME profiling.

G A Spiro[2.3]hexane-4-carboxylic acid (Scaffold Selection) B Parallel Amide Coupling (Library Generation) A->B HATU/DIPEA C High-Throughput Screening (Target Binding) B->C LC-MS QC >95% D ADME Profiling (Metabolic Stability) C->D Hit Identification

Workflow for incorporating spiro[2.3]hexane-4-carboxylic acid into drug discovery pipelines.

Comparative Profiling Data

To justify the synthetic effort of incorporating strained spirocycles, it is essential to compare their theoretical and empirical properties against traditional motifs. The table below summarizes the quantitative and qualitative advantages of the spiro[2.3]hexane core.

PropertyPhenyl Ring (Planar)Cyclohexane (Flexible)Spiro[2.3]hexane (Strained 3D)
Fraction sp³ (Fsp³) 0.001.001.00
Conformational Entropy Low (Rigid)High (Flexible)Low (Rigid)
Aqueous Solubility PoorModerateHigh
Metabolic Liability High (Epoxidation)ModerateLow (Sterically Shielded)
Intellectual Property Space Highly CrowdedCrowdedUncrowded 3

Experimental Protocols

Protocol A: High-Throughput Parallel Amide Synthesis

Objective: Generate a focused library of spiro[2.3]hexane-4-carboxamides for hit identification. Causality & Design: The C4 position of the spiro[2.3]hexane ring is sterically hindered due to the adjacent cyclopropane ring. Standard coupling reagents (e.g., EDC/HOBt) often yield incomplete conversions. Therefore, HATU is utilized due to its superior efficiency in forming active esters of sterically demanding carboxylic acids, driving the reaction to completion.

Step-by-Step Methodology:

  • Preparation: In a 96-well deep-well plate, dispense spiro[2.3]hexane-4-carboxylic acid (0.1 mmol, 1.0 eq) into each well.

  • Activation: Add a solution of HATU (0.12 mmol, 1.2 eq) and DIPEA (0.3 mmol, 3.0 eq) in anhydrous DMF (0.5 mL) to each well. Agitate at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add diverse primary and secondary amines (0.12 mmol, 1.2 eq) dissolved in DMF (0.2 mL) to the respective wells. Seal the plate and shake at 40°C for 12 hours.

  • Self-Validation Check (QC): Withdraw 2 µL from representative wells and analyze via UPLC-MS. Proceed to purification only if the target mass accounts for >85% of the Total Ion Chromatogram (TIC).

  • Purification: Scavenge excess amine using polymer-bound isocyanate resin (3.0 eq) and excess acid using polymer-bound carbonate resin. Filter and concentrate in vacuo to yield the purified library.

Protocol B: In Vitro Microsomal Stability Assay

Objective: Validate the metabolic stability of the synthesized spiro[2.3]hexane derivatives. Causality & Design: Demonstrating that the sp³-rich core resists CYP450 degradation is critical for advancing hits to lead optimization. This assay measures the intrinsic clearance (CL_int) to confirm that the spirocyclic replacement successfully mitigates the metabolic liabilities of planar aromatics 1.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 100 µL reaction mixture containing Human Liver Microsomes (HLM, 0.5 mg/mL protein), the test compound (1 µM), and phosphate buffer (100 mM, pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Time-Course Sampling: At 0, 15, 30, and 60 minutes, extract 20 µL aliquots and immediately quench into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation Check (QC): Run Verapamil (high clearance) and Dextromethorphan (low clearance) concurrently as positive controls. The assay is only validated and data accepted if the half-life (t1/2) of Verapamil is <15 minutes.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (CL_int).

Conclusion

The strategic incorporation of spiro[2.3]hexane-4-carboxylic acid into compound libraries offers a distinct advantage in modern drug discovery. By leveraging its unique 3D geometry, reduced conformational entropy, and uncrowded IP space, medicinal chemists can successfully navigate the challenges of flatland, yielding leads with superior physicochemical and pharmacokinetic profiles 13.

References

  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.
  • Title: Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.
  • Title: spiro[2.
  • Title: Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Spiro[2.3]hexane-4-carboxylic Acid Amide Coupling

Welcome to the Technical Support Center for spirocyclic amidation. Spiro[2.3]hexane-4-carboxylic acid is a highly rigid, strained bicyclic scaffold increasingly used in drug discovery as a bioisostere for tert-butyl grou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic amidation. Spiro[2.3]hexane-4-carboxylic acid is a highly rigid, strained bicyclic scaffold increasingly used in drug discovery as a bioisostere for tert-butyl groups or piperidines. However, the unique topology of this molecule—specifically the cyclobutane ring fused to a cyclopropane at the C3 spiro-center—creates severe steric congestion around the C4-carboxylic acid. This structural reality often leads to poor conversion, side-product formation, and epimerization during standard amide coupling workflows.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure successful amide bond formation with this challenging substrate.

Part 1: Troubleshooting Guides & FAQs

Q1: My coupling reaction with spiro[2.3]hexane-4-carboxylic acid and a secondary amine stalls at 30-40% conversion. How can I drive it to completion? The Causality: The C4 position is highly sterically hindered due to the adjacent C3 spiro-center [3]. When using standard carbodiimides (e.g., EDC/HOBt), the resulting O-acylisourea intermediate is often too congested to undergo efficient nucleophilic attack by bulky secondary amines. Instead of forming the amide, the intermediate either hydrolyzes back to the starting material or undergoes a detrimental rearrangement into an unreactive N-acylurea. The Solution: Switch to a highly reactive uronium salt like HATU. HATU generates a highly reactive 7-azabenzotriazole (HOAt) active ester that is far more susceptible to nucleophilic attack, even in sterically demanding environments [2].

Q2: I am observing significant epimerization at the C4 position of my enantiopure spiro[2.3]hexane-4-carboxylic acid. How do I prevent this? The Causality: Epimerization occurs via base-catalyzed enolization of the activated ester intermediate. The inherent ring strain of the spiro[2.3]hexane system exacerbates the acidity of the α -proton. Using strong, unhindered bases like triethylamine (TEA) or extending reaction times will rapidly degrade the stereochemical integrity of the C4 position. The Solution: Utilize the T3P (n-propylphosphonic acid anhydride) and pyridine system [1]. T3P forms a less enolizable activated intermediate compared to uronium salts. Furthermore, pyridine is basic enough to facilitate the coupling but not strong enough to deprotonate the α -carbon, resulting in near-zero epimerization.

Q3: LC-MS analysis of my crude mixture shows a massive byproduct peak corresponding to my amine + 148 Da. What happened? The Causality: This is guanidinylation. When using uronium-based reagents like HATU, the coupling agent can react directly with your amine instead of the carboxylic acid. Because the spiro[2.3]hexane-4-carboxylic acid activates slowly due to steric bulk, an excess of unhindered amine will preferentially attack the HATU molecule, permanently consuming your amine and forming a guanidine byproduct. The Solution: You must pre-activate the carboxylic acid. Stir the spirocyclic acid, HATU, and base for 10–15 minutes before introducing the amine to the reaction vessel.

Part 2: Mechanistic & Workflow Visualizations

G start Spiro[2.3]hexane-4-carboxylic acid + Amine check_stereo Is the C4 position stereochemically pure? start->check_stereo t3p_path Use T3P (≥1.5 eq) + Pyridine in EtOAc check_stereo->t3p_path Yes (High Epimerization Risk) hatu_path Use HATU (1.1 eq) + DIPEA in DMF check_stereo->hatu_path No (Focus on Conversion) t3p_workup Aqueous Workup (Water-soluble byproducts) t3p_path->t3p_workup hatu_workup Acidic/Basic Washes (Remove HOAt/Uronium) hatu_path->hatu_workup

Decision matrix for selecting amidation conditions based on stereochemical sensitivity.

Mechanism acid Spiro[2.3]hexane-4- carboxylic acid activated Activated Ester Intermediate acid->activated Coupling Agent + Base guanidine Guanidinylated Amine (Side Product) acid->guanidine Excess HATU + Amine (No pre-activation) amide Desired Amide (Product) activated->amide Amine (Fast) epimer Epimerized Amide (Side Product) activated->epimer Base-catalyzed enolization (Slow)

Mechanistic pathways showing desired amide formation versus common side reactions.

Part 3: Quantitative Data & Reagent Selection

To standardize your approach, consult the following performance matrix. Data is synthesized from standard optimization parameters for sterically hindered, epimerization-prone spirocycles [1][2].

Coupling ReagentActivation SpeedEpimerization RiskSteric ToleranceByproduct RemovalRecommended Base
HATU Very Fast (<15 min)HighExcellentDifficult (Requires washes)DIPEA
T3P (50% sol.) Moderate (1-2 hrs)Very Low GoodEasy (Water-soluble) Pyridine
EDC / HOBt Slow (2-4 hrs)ModeratePoor to ModerateModerateNMM
CDI ModerateLowPoorEasy (Volatile/Aqueous)None / DBU

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Conversion Amidation (HATU/DIPEA)

Best for: Achiral spiro[2.3]hexane-4-carboxylic acid or coupling with highly hindered secondary amines where conversion is the primary bottleneck.

  • Preparation: In an oven-dried flask under nitrogen, dissolve spiro[2.3]hexane-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 2 minutes.

  • Pre-Activation (Critical Step): Add HATU (1.1 equiv) in one portion.

    • Self-Validation Check: Stir for 10 minutes. Remove a 5 µL aliquot, quench into 100 µL of methanol, and inject into LC-MS. You should observe the complete disappearance of the starting acid mass and the appearance of the HOAt-active ester mass.

  • Amine Addition: Once activation is confirmed, add the amine (1.2 equiv) dropwise. Stir at room temperature for 2–4 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO 3​ (to remove HOAt), and brine. Dry over Na 2​ SO 4​ , filter, and concentrate.

Protocol B: Low-Epimerization Amidation (T3P/Pyridine)

Best for: Enantiopure spiro[2.3]hexane-4-carboxylic acid where maintaining the C4 stereocenter is critical.

  • Preparation: In a dry flask, dissolve the enantiopure spiro[2.3]hexane-4-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv). Note: Do not use DMAP, as it increases the risk of epimerization.

  • Coupling Agent Addition: Cool the reaction to 0 °C. Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv). The slight excess of T3P compensates for its role as a water scavenger [1].

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Self-Validation Check: Monitor by TLC (stain with KMnO 4​ , as the spirocycle lacks a UV chromophore).

  • Workup: Quench the reaction by adding water. Because T3P byproducts are entirely water-soluble, simply wash the organic layer twice with water and once with brine. Dry over MgSO 4​ and concentrate to yield the highly stereopure amide.

Part 5: References

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Organic Letters, 2011. URL:[Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling Organic Chemistry Frontiers, 2025. URL:[Link]

Optimization

Preventing degradation of spiro[2.3]hexane-4-carboxylic acid during long-term storage

Answering the call of our research community, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals on the long-term storage and handling of spiro[2....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of our research community, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals on the long-term storage and handling of spiro[2.3]hexane-4-carboxylic acid. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to ensure the integrity of your valuable samples and the reliability of your experimental outcomes.

Understanding the Molecule: A Duality of Reactivity

Spiro[2.3]hexane-4-carboxylic acid is a unique molecule presenting a dual challenge for long-term stability. It possesses a carboxylic acid functional group, which can be susceptible to various reactions, and a highly strained spirocyclic core composed of cyclopropane and cyclobutane rings. This inherent ring strain, a result of significant deviation from ideal sp³ bond angles (109.5°), makes the molecule kinetically reactive and prone to degradation pathways not seen in more stable cycloalkanes like cyclohexane[1][2][3]. Understanding these vulnerabilities is the first step toward effective preservation.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the storage and handling of spiro[2.3]hexane-4-carboxylic acid.

Q1: What are the ideal storage conditions for solid spiro[2.3]hexane-4-carboxylic acid?

For maximum long-term stability, the solid compound should be stored at -20°C or below in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or dry nitrogen). To prevent moisture uptake, which can initiate degradation, the vial should be placed within a secondary container or a desiccator inside the freezer[4][5].

Q2: Why is an inert atmosphere so critical for this compound?

The strained C-C bonds within the spiro[2.3]hexane core are potential sites for oxidative attack. Exposure to atmospheric oxygen, especially over long periods or in the presence of trace metal impurities, can lead to oxidative cleavage of the rings. An inert atmosphere displaces oxygen, mitigating this risk[4].

Q3: Can I store this compound in a solution?

Storing spiro[2.3]hexane-4-carboxylic acid in solution for long periods is strongly discouraged . Solvents can facilitate degradation pathways, and dissolved oxygen is more reactive. If you must store a solution for a short duration, use a dry, aprotic solvent, thoroughly degas the solution, store it at -80°C, and use it as quickly as possible[6]. Always prepare working solutions fresh from a properly stored solid sample[4].

Q4: My sample has turned slightly yellow and seems clumpy. What does this mean?

A change in color (e.g., from white/off-white to yellow or brown) and a change in physical state (e.g., clumping or becoming sticky) are primary indicators of degradation and/or moisture absorption. Do not use this sample for sensitive experiments without first performing a purity analysis.

Q5: How should I properly bring the compound to room temperature before use?

To prevent atmospheric moisture from condensing on the cold solid, allow the sealed vial to warm to room temperature inside a desiccator before opening it. This process may take 30-60 minutes. This simple step is crucial for maintaining the integrity of the remaining stock[4].

Troubleshooting Guide: Identifying and Managing Degradation

This guide provides a systematic approach to assessing the quality of your spiro[2.3]hexane-4-carboxylic acid stock when degradation is suspected.

Issue 1: Inconsistent or Non-Reproducible Experimental Results

Possible Cause: The most likely culprit is the degradation of your starting material, leading to a lower effective concentration of the active compound and the presence of interfering byproducts.

Solution Workflow:

  • Purity Assessment: The first step is to verify the purity of your current stock. High-Performance Liquid Chromatography (HPLC) is an excellent initial technique for this purpose.

  • Structural Verification: If purity is compromised, use Nuclear Magnetic Resonance (NMR) spectroscopy to identify potential degradation products and confirm if the original structure is intact.

  • Stock Rotation: If degradation is confirmed, discard the compromised vial and use a fresh, unopened vial that has been stored under optimal conditions.

Below is a logical workflow for troubleshooting a suspect sample.

G cluster_0 Troubleshooting Workflow start Inconsistent Experimental Results or Suspected Degradation visual Visual Inspection (Color, Texture) start->visual analytics Quantitative Purity Check (e.g., HPLC) visual->analytics Changes observed or for confirmation decision Purity Acceptable? analytics->decision structure Structural Verification (e.g., ¹H NMR) discard Discard Sample & Use Fresh Stock structure->discard decision->structure No use Proceed with Experiment decision->use Yes G A Spiro[2.3]hexane- 4-carboxylic acid C Ring-Opened Isomers (e.g., vinyl- or allyl- substituted cycloalkanes) A->C Ring Strain Release D Oxidized Products (e.g., diols, keto-acids) A->D Oxidation E Polymerized Material A->E Polymerization B Degradation Initiator (e.g., H₂O, O₂, Heat, Light) B->A

Caption: Potential degradation pathways for the title compound.

Data Interpretation: What to Look For
Analytical TechniqueIndication of a Stable SampleSigns of Potential Degradation
¹H NMR Clean, sharp peaks corresponding to the spiro[2.3]hexane structure. Integral ratios match the 10 protons.Broadening of peaks, decreased resolution. Appearance of new signals, especially in the olefinic region (5-6 ppm) or new aliphatic signals inconsistent with the original structure.
HPLC (UV detector) A single, sharp, symmetrical major peak at the expected retention time. Purity >98%.Appearance of additional peaks (often at earlier retention times for more polar degradation products). Tailing or fronting of the main peak.
LC-MS A primary mass peak corresponding to the molecular weight of the compound (126.15 g/mol ) [7]for [M-H]⁻ or [M+H]⁺.Presence of new mass peaks, potentially corresponding to hydrated (+18 Da) or oxidized (+16 or +32 Da) species.

Experimental Protocols

These protocols provide step-by-step methodologies for handling and assessing the stability of your compound.

Protocol 1: Best Practices for Long-Term Storage

This protocol ensures the optimal preservation of solid spiro[2.3]hexane-4-carboxylic acid.

Materials:

  • Spiro[2.3]hexane-4-carboxylic acid

  • High-quality amber glass vials with PTFE-lined caps

  • Source of dry inert gas (argon or nitrogen) with tubing

  • -20°C (or colder) freezer

  • Laboratory desiccator

Procedure:

  • Aliquotting: Upon receiving a new bottle, avoid repeatedly opening the main container. Instead, aliquot the compound into several smaller, pre-weighed vials suitable for single or short-term use.

  • Inerting: Place the small, uncapped vials into a desiccator or glove box. Gently flush the container with a slow stream of argon or nitrogen for 5-10 minutes to displace all air.

  • Sealing: While still under the inert atmosphere, tightly cap the vials. Ensure the PTFE liner creates a secure seal.

  • Labeling: Clearly label each vial with the compound name, date of aliquoting, and weight.

  • Storage: Place the sealed vials into a freezer-safe secondary container (e.g., a small box). Place the secondary container in a designated -20°C freezer. For ultimate protection, the secondary container can be stored inside a larger desiccator within the freezer.

Protocol 2: Routine Quality Control by HPLC

This protocol describes a general method to quickly assess the purity of a sample. Note: This method may need optimization for your specific HPLC system.

Materials:

  • HPLC system with UV detector (e.g., set to 210 nm)

  • C18 reverse-phase column

  • HPLC-grade acetonitrile (ACN) and water

  • Trifluoroacetic acid (TFA) or formic acid

  • Sample of spiro[2.3]hexane-4-carboxylic acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or formic acid) in water.

    • Mobile Phase B: 0.1% TFA (or formic acid) in ACN.

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in ACN. Dilute further with a 50:50 mixture of Mobile Phase A:B to a final concentration of ~50-100 µg/mL.

  • Method Setup:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Gradient: Start with a 10-minute linear gradient from 10% B to 90% B. This broad gradient is designed to elute the parent compound as well as potential degradation products of varying polarity.

    • Detection: 210 nm.

  • Analysis:

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject your prepared sample.

    • Integrate the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks. A pure sample should exhibit a major peak with >98% of the total area.

References
  • Kawamura, K., & Kaplan, I. R. (1986). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. Atmospheric Environment (1967), 20(3), 527-531. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2022). Safety Data Sheet for Methyl Cyclohexane. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from a specific product page, general safety guidelines are applicable. [Link]

  • Takara Bio. (2025). Safety Data Sheet. General safety and storage guidelines. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Journal homepage, for general principles of analytical chemistry. [Link]

  • Chemistry LibreTexts. (2026, March 10). Stability of Cycloalkanes - Ring Strain. [Link]

  • ChemTalk. (n.d.). Understanding Strain. [Link]

  • ATSDR. (n.d.). Analytical Methods. Chapter from a toxicology profile, outlining standard analytical approaches. [Link]

Sources

Troubleshooting

Minimizing side reactions in spiro[2.3]hexane-4-carboxylic acid derivatization

Technical Support Center: Spiro[2.3]hexane-4-carboxylic Acid Derivatization Welcome to the technical support center for the derivatization of spiro[2.3]hexane-4-carboxylic acid. This guide is designed for researchers, me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Spiro[2.3]hexane-4-carboxylic Acid Derivatization

Welcome to the technical support center for the derivatization of spiro[2.3]hexane-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this unique spirocyclic scaffold. The inherent ring strain of the cyclopropane and cyclobutane rings in the spiro[2.3]hexane system provides novel three-dimensional exit vectors for substituents, but also presents specific synthetic challenges.[1][2][3] This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you minimize side reactions and achieve your synthetic goals.

Section 1: Understanding the Core Reactivity and Challenges

The primary challenge in derivatizing spiro[2.3]hexane-4-carboxylic acid stems from the significant ring strain of the fused cyclopropane and cyclobutane rings.[1][4] This strain can make the molecule susceptible to undesired rearrangement or ring-opening reactions, particularly under harsh conditions.

  • Acid Sensitivity: Strong acidic conditions can protonate the cyclopropane ring, leading to a cascade of reactions that result in ring-opened byproducts. This is a critical consideration during reactions like Fischer esterification or when using acidic coupling reagent additives.[4][5]

  • Steric Hindrance: The carboxylic acid at the C4 position is attached to a quaternary carbon, which can present moderate steric hindrance. This can slow down the rate of desired reactions, sometimes allowing side reactions to become more competitive.

  • Reagent Compatibility: The choice of activating agents and reaction conditions is paramount. Highly reactive intermediates or forcing conditions (e.g., high temperatures) can provide the energy needed to overcome the activation barrier for undesired pathways.

Section 2: Troubleshooting Guide: Common Side Reactions & Solutions

This section is formatted in a problem-and-solution format to directly address issues you may encounter in the lab.

Problem 1: Low or No Yield of Desired Amide Product

Symptom: After performing an amide coupling reaction, TLC or LC-MS analysis shows primarily unreacted starting materials (carboxylic acid and/or amine).

Plausible Cause(s):

  • Insufficient Activation: The carboxylic acid is not being efficiently converted into a reactive intermediate (e.g., active ester, acyl chloride). This is often due to an insufficiently powerful coupling reagent for this moderately hindered acid.

  • Hydrolysis of Reagents/Intermediates: The coupling reagent (e.g., EDC) or the active ester intermediate can be hydrolyzed by trace amounts of water in the solvent or on glassware, rendering them inactive.[6]

  • Poor Nucleophilicity of Amine: The amine partner may be sterically hindered or electronically deactivated (e.g., an aniline with electron-withdrawing groups), leading to a slow reaction rate.[7][8]

Recommended Actions & Protocol Adjustments:

  • Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like EDC or DCC, even with additives like HOBt, may be insufficient.[9] Upgrade to a uronium/aminium or phosphonium-based reagent, which are known to be more effective for challenging couplings.[10][11][12]

    • Recommended Reagents: HATU, HBTU, PyBOP, or COMU.[10][11][13] HATU is often a top choice as it generates a highly reactive OAt-ester and its reaction kinetics are rapid, often minimizing side reactions.[10][14][15]

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven (120 °C) for at least 4 hours and cool under a stream of inert gas (N₂ or Ar).

    • Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

    • Store moisture-sensitive reagents like EDC and HATU in a desiccator.[6]

  • Optimize Base and Stoichiometry:

    • Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[13] Use 2-3 equivalents to ensure the reaction medium remains basic.

    • For valuable amines, consider pre-activating the carboxylic acid. Stir the spiro[2.3]hexane-4-carboxylic acid, coupling reagent (e.g., HATU), and base (DIPEA) in an anhydrous solvent for 15-30 minutes before adding the amine.[16]

Problem 2: Observation of Ring-Opened Byproducts by LC-MS

Symptom: LC-MS analysis of the crude reaction mixture shows a significant peak with a mass corresponding to the desired product + 18 amu (addition of H₂O), or other unexpected masses indicating rearrangement.

Plausible Cause(s):

  • Acid-Catalyzed Ring Opening: This is the most likely cause. The use of strong acids or reaction conditions that generate acidic byproducts can trigger the opening of the strained spirocyclic system.[4][17] This is a particular risk during:

    • Fischer Esterification: The use of strong acid catalysts like H₂SO₄ is highly discouraged.[18][19]

    • Acyl Chloride Formation: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can generate HCl as a byproduct, which can catalyze ring opening if not adequately scavenged.[20]

    • Amide Coupling: Some additives or reagent counter-ions can create a sufficiently acidic microenvironment to cause issues.

Recommended Actions & Protocol Adjustments:

  • Avoid Strongly Acidic Conditions:

    • For esterification, use milder, neutral conditions. The Steglich esterification (DCC, DMAP) is a viable alternative, though purification to remove dicyclohexylurea (DCU) is required.

    • For amide coupling, ensure a sufficient amount of a non-nucleophilic base (e.g., DIPEA) is present throughout the reaction to neutralize any generated acids.

  • Modify Acyl Chloride Protocol: If acyl chloride formation is necessary, follow this modified protocol:

    • Add oxalyl chloride or SOCl₂ to a solution of the carboxylic acid in an anhydrous, non-polar solvent (e.g., DCM with a catalytic amount of DMF) at 0 °C.

    • Allow the reaction to proceed at room temperature, monitoring by IR (disappearance of broad O-H stretch).

    • Crucially, remove all excess reagent and HCl byproduct in vacuo before adding the amine.

    • When adding the amine, do so in the presence of at least 2 equivalents of a base like triethylamine or DIPEA to immediately neutralize the HCl formed during the amidation step.[20]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose coupling reagent for making amides with this acid? A1: For reliability and high yields, especially with challenging amines, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the recommended starting point.[10][14] It offers rapid activation and coupling, often at room temperature, and the HOAt leaving group is effective at suppressing racemization if there are chiral centers nearby.[11]

Q2: Can I use EDC/NHS for this coupling? A2: While EDC/NHS is a very common and economical choice, it may provide sluggish or incomplete reactions with this substrate, especially if the amine is also hindered.[6][9] If you must use it, ensure absolutely anhydrous conditions and consider longer reaction times or gentle heating (40-50 °C). However, be aware that heating can also promote side reactions.

Q3: What solvent should I use? A3: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are excellent choices for most amide coupling reactions.[6] DMF is generally better at dissolving all components, especially peptide-like substrates, while DCM can be easier to remove during work-up.

Q4: How can I monitor the reaction progress effectively? A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods.

  • TLC: Spot the starting acid, the amine, and a co-spot of both, alongside the reaction mixture. The disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot indicates progress.

  • LC-MS: This is the definitive method. It allows you to monitor the consumption of starting materials and the formation of the desired product peak (correct mass). Crucially, it will also reveal the presence of any side products, like the ring-opened species, helping you to troubleshoot effectively.[21]

Section 4: Optimized Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is optimized for high yield and minimal side reactions.

Materials:

  • Spiro[2.3]hexane-4-carboxylic acid (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve spiro[2.3]hexane-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir the mixture at room temperature for 15 minutes. This is the pre-activation step.

  • Add the amine (1.1 - 1.2 eq) to the pre-activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.[16]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Mild Esterification via Acyl Chloride

This protocol minimizes the risk of acid-catalyzed ring opening associated with traditional Fischer esterification.

Materials:

  • Spiro[2.3]hexane-4-carboxylic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Anhydrous DCM

  • Catalytic DMF (1 drop)

  • Alcohol (2.0 eq)

  • Triethylamine (TEA) or Pyridine (2.5 eq)

Procedure:

  • Acyl Chloride Formation:

    • In an oven-dried flask under N₂, dissolve the carboxylic acid in anhydrous DCM. Add one drop of anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.5 eq) dropwise. Gas evolution (CO₂, CO, HCl) will be observed.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

    • Concentrate the mixture under reduced pressure to completely remove excess oxalyl chloride and HCl. Re-dissolve the crude acyl chloride in fresh anhydrous DCM.

  • Ester Formation:

    • In a separate flask, dissolve the alcohol (2.0 eq) and TEA or pyridine (2.5 eq) in anhydrous DCM.

    • Cool this amine solution to 0 °C.

    • Slowly add the solution of the acyl chloride to the alcohol/base mixture dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Work-up: Dilute with DCM and wash sequentially with water, 5% HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Section 5: Visual Diagrams

Diagram 1: Key Reaction Pathways

This diagram illustrates the desired amide coupling pathway using HATU versus the potential side reaction of acid-catalyzed ring opening.

ReactionPathways cluster_desired Desired Amide Coupling Pathway (HATU) cluster_side Side Reaction: Acid-Catalyzed Ring Opening A Spiro[2.3]hexane-4- carboxylic Acid B OAt-Active Ester (Highly Reactive) A->B HATU, DIPEA (Fast Activation) D Spiro[2.3]hexane-4- carboxylic Acid C Desired Amide Product B->C Amine (R-NH2) (Nucleophilic Attack) E Protonated Spirocycle (Unstable Intermediate) D->E Strong Acid (H+) (e.g., H2SO4) F Ring-Opened Byproducts (e.g., from H2O attack) E->F Nucleophile (H2O) (Loss of Strain)

Caption: Desired amidation vs. acid-catalyzed side reaction.

Diagram 2: Troubleshooting Flowchart for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve low-yield derivatization reactions.

Troubleshooting cluster_yes Troubleshoot Reaction Conditions cluster_no Troubleshoot Side Reactions start Low Yield Observed check_sm LC-MS: Starting Material Remaining? start->check_sm yes_sm YES check_sm->yes_sm no_sm NO check_sm->no_sm action1 Increase Reaction Time or Gentle Heat (40°C) yes_sm->action1 check_side_products LC-MS: Unexpected Masses Observed? no_sm->check_side_products action2 Use More Potent Reagent (e.g., HATU, PyBOP) action1->action2 action3 Ensure Anhydrous Conditions action2->action3 yes_side YES check_side_products->yes_side no_side NO (Purification Issue) check_side_products->no_side action4 Identify Side Product (e.g., Ring Opening) yes_side->action4 action5 Switch to Milder Conditions (Avoid Strong Acid) action4->action5

Caption: Troubleshooting flowchart for low reaction yield.

References

  • Lin, X., et al. (2014). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Journal of the American Chemical Society. Available at: [Link]

  • Wölfl, B., et al. (2023). Strain-Release Driven Epoxidation and Aziridination of Bicyclo[1.1.0]butanes via Palladium Catalyzed σ‐Bond Nucleopalladation. ResearchGate. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec. Available at: [Link]

  • Tarselli, M. A., & Zificsak, C. A. (2010). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC - NIH. Available at: [Link]

  • Barra, A., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues. ResearchGate. Available at: [Link]

  • Pellicciari, R., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Barra, A., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues. PMC - NIH. Available at: [Link]

  • Barra, A., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. PubMed. Available at: [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. peptidescientific.com. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem, Inc. Available at: [Link]

  • Zhao, C-G., et al. (2020). Highly Enantioselective Construction of Strained Spiro[2][6]hexanes through a Michael Addition/Ring Expansion/Cyclization Cascade. PubMed. Available at: [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Available at: [Link]

  • Torikai, K. (2021). Answer to "Why did my amide syntesis does not work?". ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Gunda, P., & Kumar, H. M. S. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. Available at: [Link]

  • Wikipedia. Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • Clark, J. (2023). esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry. (2023). Ring Opening of Epoxides Under Acidic Conditions. YouTube. Available at: [Link]

  • Organic Chemistry Portal. Fischer Esterification. organic-chemistry.org. Available at: [Link]

  • OrgoSolver. (2024). Epoxide Reactions: Acid-Assisted Ring Opening (H₃O⁺, ROH/H⁺, HX). OrgoSolver. Available at: [Link]

  • Kim, J., et al. (2004). Synthesis of Novel Spiro[2.3]hexane Carbocyclic Nucleosides via Enzymatic Resolution. Organic Letters. Available at: [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Lamaty, F., et al. (1968). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. Available at: [Link]

  • Ashenhurst, J. (2024). Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. Available at: [Link]

  • Johansson, C. (2008). Esterification of carboxylic acids on cellulosic material: Solid state reactions. ResearchGate. Available at: [Link]

  • Jatropha, M. (2019). Derivatization reactions and reagents for gas chromatography analysis. IntechOpen. Available at: [Link]

  • Qi, Y., et al. (2021). Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarboxylic acid cycle intermediates by liquid chromatography tandem mass spectrometry. Diva-Portal.org. Available at: [Link]

  • Higashi, T. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization Conditions for Spiro[2.3]hexane-4-carboxylic Acid

Welcome to the technical support center for the crystallization of spiro[2.3]hexane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of spiro[2.3]hexane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for obtaining high-quality crystals of this unique spirocyclic compound. As a molecule of interest in medicinal chemistry and materials science, achieving a consistent and scalable crystallization process is paramount for downstream applications.

This document moves beyond a simple recitation of steps, instead focusing on the fundamental principles of crystallization and providing a systematic framework for optimizing the process for this specific molecule. We will explore solvent selection, solubility, supersaturation control, and troubleshooting common challenges.

Part 1: The Experimental Workflow for Optimizing Crystallization

The key to successful crystallization is a systematic approach. The following workflow provides a structured method for determining the optimal conditions for spiro[2.3]hexane-4-carboxylic acid.

Step 1: Solvent Screening

The choice of solvent is the most critical factor in a crystallization process.[1][2] An ideal solvent will exhibit high solubility for spiro[2.3]hexane-4-carboxylic acid at elevated temperatures and low solubility at room temperature or below.[3][4]

Protocol 1: Systematic Solvent Screening

  • Preparation: Place approximately 5-10 mg of your crude spiro[2.3]hexane-4-carboxylic acid into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent from the list in Table 1, starting with a small volume (e.g., 0.1 mL).

  • Room Temperature Solubility Test: Vigorously agitate the tubes and observe if the compound dissolves completely at room temperature. If it does, that solvent is likely too good for single-solvent recrystallization and may be better suited as a "soluble solvent" in a solvent pair system.

  • Elevated Temperature Solubility Test: For solvents in which the compound is not fully soluble at room temperature, gently heat the test tube in a sand bath or on a hot plate. Add the solvent dropwise until the solid completely dissolves.

  • Cooling and Observation: Allow the saturated solutions to cool slowly to room temperature, and then place them in an ice bath. Observe the quality and quantity of the crystals formed. A good solvent will yield a significant amount of crystalline solid upon cooling.

Table 1: Common Solvents for Crystallization of Carboxylic Acids

SolventTypeBoiling Point (°C)PolarityNotes
WaterPolar Protic100HighGood for compounds that can hydrogen bond, like carboxylic acids.[2] High boiling point can be a drawback.[5]
EthanolPolar Protic78HighA versatile solvent for moderately polar compounds.[2]
IsopropanolPolar Protic82MediumSimilar to ethanol, but less polar.
Ethyl AcetateMedium Polarity77MediumA good general-purpose solvent for a range of polarities.[3]
AcetonePolar Aprotic56MediumA strong solvent, but its low boiling point can make it evaporate too quickly.[2]
TolueneNonpolar111LowCan be effective, but its high boiling point and toxicity are concerns.[2]
Heptane/HexaneNonpolar98/69LowOften used as an "anti-solvent" or "poor solvent" in a solvent pair system.[3]
DichloromethaneMedium Polarity40MediumUse with caution due to its low boiling point and toxicity.[3]
Step 2: The Crystallization Process

Once a promising solvent or solvent pair has been identified, the next step is to perform a preparative recrystallization.

Protocol 2: General Recrystallization Procedure

  • Dissolution: Place the impure spiro[2.3]hexane-4-carboxylic acid in an appropriately sized Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the flask to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.[4] For even slower cooling, the flask can be insulated.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Visualization of the Crystallization Workflow

Crystallization Workflow start Start with Crude Compound solvent_screening Step 1: Solvent Screening start->solvent_screening dissolution Step 2: Dissolution in Minimum Hot Solvent solvent_screening->dissolution hot_filtration Optional: Hot Filtration for Insoluble Impurities dissolution->hot_filtration slow_cooling Step 3: Slow Cooling to Room Temperature hot_filtration->slow_cooling Impurities Removed hot_filtration->slow_cooling No Impurities Present ice_bath Step 4: Cool in Ice Bath slow_cooling->ice_bath filtration Step 5: Vacuum Filtration and Washing ice_bath->filtration drying Step 6: Dry Crystals filtration->drying end Pure Crystalline Product drying->end

Caption: A workflow diagram for the systematic optimization of crystallization.

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the crystallization of spiro[2.3]hexane-4-carboxylic acid in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid instead of a solid. This is often caused by a solution that is too concentrated or cooled too quickly.[4][6]

  • Solution 1: Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level, then allow it to cool more slowly.[6]

  • Solution 2: Modify the Solvent System: If dilution is ineffective, consider changing the solvent system. Adding a small amount of a "poor solvent" to the hot solution can sometimes induce crystallization.

Q2: No crystals are forming, even after the solution has been in an ice bath. What are the next steps?

A2: A lack of crystal formation is typically due to either insufficient supersaturation or kinetic barriers to nucleation.

  • Solution 1: Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites.[3][6]

    • Seeding: If you have a small crystal from a previous batch, add it to the solution to act as a template for crystal growth.[3][6]

  • Solution 2: Increase Supersaturation: If nucleation techniques fail, there may be too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool it again.[6]

Q3: My crystallization yield is very low. How can I improve it?

A3: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.

  • Solution 1: Minimize the Amount of Hot Solvent: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve your compound.[4]

  • Solution 2: Maximize Cooling: After initial crystal formation at room temperature, ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time to maximize precipitation.

  • Solution 3: Check for Compound Loss: If the mother liquor is not disposed of, you can test for the presence of a large amount of dissolved compound by evaporating a small sample. If a significant residue remains, you may need to concentrate the mother liquor to obtain a second crop of crystals.[6]

Q4: The resulting crystals are very small or needle-like. How can I obtain larger, more well-defined crystals?

A4: The formation of very small crystals is often a result of rapid nucleation and crystal growth.

  • Solution 1: Slow Down the Cooling Rate: A slower cooling rate allows for more ordered growth of crystals. Insulate the flask or use a programmable cooling bath to achieve a gradual temperature decrease.

  • Solution 2: Reduce Supersaturation: A slightly less concentrated solution will slow down the crystallization process, favoring the growth of larger crystals over the formation of many small nuclei.

Visualization of Troubleshooting Logic

Troubleshooting Crystallization problem Problem Encountered oiling_out Oiling Out problem->oiling_out no_crystals No Crystals Formed problem->no_crystals low_yield Low Yield problem->low_yield small_crystals Small/Needle-like Crystals problem->small_crystals solution_oiling Re-heat and Dilute Modify Solvent System oiling_out->solution_oiling solution_no_crystals Induce Nucleation (Scratch/Seed) Increase Supersaturation no_crystals->solution_no_crystals solution_low_yield Use Minimum Hot Solvent Maximize Cooling low_yield->solution_low_yield solution_small_crystals Slow Cooling Rate Reduce Supersaturation small_crystals->solution_small_crystals

Caption: A decision tree for troubleshooting common crystallization issues.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a solvent pair in crystallization?

A1: A solvent pair is used when no single solvent has the ideal solubility properties for recrystallization.[5] The technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise to the hot solution until it becomes cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q2: How do I know if my crystals are pure?

A2: A common and straightforward method for assessing purity is to measure the melting point of the dried crystals. A pure crystalline solid will have a sharp melting point range (typically 1-2 °C). Impurities will generally cause the melting point to be depressed and broadened. For more rigorous analysis, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: Can the pH of the solution affect the crystallization of a carboxylic acid?

A3: Yes, the pH can have a significant impact. Spiro[2.3]hexane-4-carboxylic acid is a weak acid. At higher pH values, it will be deprotonated to its carboxylate salt, which is generally much more soluble in polar solvents like water. This principle can be used to design a crystallization process where the acid is dissolved in a basic solution and then precipitated by carefully lowering the pH.[7]

Q4: Is it possible for spiro[2.3]hexane-4-carboxylic acid to exhibit polymorphism?

A4: Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules. Different polymorphs can have different physical properties, such as solubility, melting point, and stability. It is possible that spiro[2.3]hexane-4-carboxylic acid could exhibit polymorphism, and different crystallization conditions (e.g., solvent, cooling rate) could lead to the formation of different polymorphs. Characterization techniques like Powder X-ray Diffraction (PXRD) can be used to identify different polymorphic forms.

References

  • Benchchem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • Karunanithi, A. T., et al. (2018). Solvent design for crystallization of carboxylic acids. ResearchGate.
  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. (n.d.). PMC.
  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. (2026, January 20). JuSER.
  • spiro[2.3]hexane-4-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Spiro[2.3]hexane-4-carboxylic acid (C7H10O2). (n.d.). PubChemLite.
  • Spiro[2.3]hexane-4-carboxylic acid. (n.d.). Sapphire Bioscience.
  • 1-(Methoxycarbonyl)spiro(2.3)hexane-1-carboxylic acid | C9H12O4 | CID 20767963. (n.d.). PubChem.
  • SOP: CRYSTALLIZATION. (n.d.).
  • Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. (n.d.). PMC.
  • Spiro[2.3]hexane-4-carboxylic acid, 4-amino-, ethyl ester. (n.d.). ChemNet.
  • Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. (2005, February 26). ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

Spiro[2.3]hexane-4-carboxylic acid vs cyclobutane carboxylic acid bioisosteres

The transition from flat, two-dimensional aromatic rings to sp³-rich, three-dimensional scaffolds is a defining paradigm in modern drug discovery. While cyclobutane derivatives have been widely utilized to improve pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The transition from flat, two-dimensional aromatic rings to sp³-rich, three-dimensional scaffolds is a defining paradigm in modern drug discovery. While cyclobutane derivatives have been widely utilized to improve pharmacokinetic profiles, their inherent conformational flexibility (puckering) can incur entropic penalties upon target binding.

Enter spiro[2.3]hexane-4-carboxylic acid —a highly strained, rigidified bioisostere of cyclobutane carboxylic acid. By fusing a cyclopropane ring to the cyclobutane core, medicinal chemists can lock the conformational geometry, predictably direct exit vectors, and modulate physicochemical properties.

This guide provides an objective, data-driven comparison of these two bioisosteres, detailing their structural logic, synthetic accessibility, and experimental validation protocols.

Structural Logic and Physicochemical Causality

The bioisosteric replacement of a simple cyclobutane with a spiro[2.3]hexane system is not merely a structural novelty; it fundamentally alters the electronic and spatial properties of the molecule.

The cyclobutane ring is the second most strained saturated monocarbocycle, yet it remains highly flexible, rapidly interconverting between "butterfly" puckered conformations[1]. Fusing a cyclopropane ring to create the spiro[2.3]hexane core introduces severe geometric constraints. This fusion increases the s-character of the adjacent C–C bonds. Because orbitals with higher s-character are more electronegative, the spirocyclic core exerts a stronger electron-withdrawing inductive effect than a standard cyclobutane, which subtly lowers the pKa of the attached carboxylic acid. Furthermore, the increased hydrocarbon volume inherently raises the lipophilicity (LogP) of the scaffold[2].

G A Cyclobutane Carboxylic Acid B Spirocyclic Fusion (sp3 enrichment) A->B C Spiro[2.3]hexane-4-carboxylic Acid B->C D Increased Ring Strain & s-character C->D E Conformational Rigidity (Fixed Exit Vectors) C->E F Decreased pKa & Altered LogP D->F G Enhanced Metabolic Stability E->G

Logical causality of physicochemical shifts in spirocyclic bioisosteres.

Table 1: Quantitative Physicochemical Comparison
PropertyCyclobutane Carboxylic AcidSpiro[2.3]hexane-4-carboxylic AcidMechanistic Causality
Ring Strain Energy ~26.3 kcal/mol> 50 kcal/molAdditive strain of cyclopropane and cyclobutane rings locked at a single spiro carbon.
pKa (Calculated) ~4.8~4.6Increased s-character in spiro C–C bonds enhances the electron-withdrawing inductive effect.
LogP (Lipophilicity) Baseline+0.5 to +0.8Increased carbon mass and shielding of polar vectors increase overall lipophilicity.
Conformational State Flexible (Puckered)Rigid (Locked 3D)Spiro fusion prevents puckering transitions, locking the exit vectors of the carboxylate.

Synthetic Accessibility: Modular Workflows

Historically, accessing spiro[2.3]hexane scaffolds was synthetically prohibitive, limiting their use in high-throughput medicinal chemistry. However, recent breakthroughs utilizing novel cyclobutane- and azetidine-substituted sulfonium salts have enabled modular access via Johnson-Corey-Chaykovsky type cycloadditions[3].

G A Cyclobutanone Precursor B Sulfonium Ylide Generation A->B C Johnson-Corey-Chaykovsky Cycloaddition B->C D Spiro[2.3]hexane Core C->D E Carboxylic Acid Deprotection D->E

Synthetic workflow for spiro[2.3]hexane scaffolds via sulfonium ylides.

Protocol 1: Synthesis of Spiro[2.3]hexane-4-carboxylic Acid

Self-Validating Principle: This protocol utilizes a robust ylide transfer mechanism. Reaction progress must be validated via ¹³C NMR, specifically monitoring the appearance of the highly shielded spiro quaternary carbon (typically around 25-35 ppm depending on substitution).

  • Ylide Generation: In an oven-dried flask under argon, dissolve cyclopropyldiphenylsulfonium tetrafluoroborate (1.2 equiv) in anhydrous THF. Cool to -78°C. Dropwise add a strong base (e.g., NaHMDS, 1.2 equiv) to generate the sulfur ylide. Causality: Low temperatures prevent the premature decomposition of the highly reactive, strained ylide.

  • Cycloaddition: Slowly add a solution of methyl 3-oxocyclobutane-1-carboxylate (1.0 equiv) in THF. Allow the reaction to warm to room temperature over 4 hours. The ylide attacks the ketone, followed by intramolecular displacement of diphenyl sulfide to form the spirocycle.

  • Quench & Extraction: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the ester intermediate.

  • Saponification: Dissolve the ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv) and stir at room temperature until TLC indicates complete consumption of the starting material.

  • Acidification: Acidify the aqueous layer to pH 2 using 1M HCl, extract with EtOAc, and concentrate to yield the pure spiro[2.3]hexane-4-carboxylic acid.

In Vitro Validation: Metabolic Stability

A primary driver for replacing a cyclobutane ring with a spiro[2.3]hexane is to improve metabolic stability. The rigid 3D structure and increased steric bulk around the core often shield vulnerable C–H bonds from Cytochrome P450 (CYP) mediated oxidation.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Self-Validating Principle: To ensure the observed degradation is strictly CYP-mediated and not due to chemical instability or non-specific binding, a minus-NADPH control and a high-clearance positive control (Verapamil) are mandatory.

  • Preparation: Prepare a 10 mM stock solution of the test compound (Cyclobutane vs. Spiro[2.3]hexane derivatives) in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup: In a 96-well plate, combine the test compound (1 µM) with human liver microsomes (final protein concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

    • Control Check: For the negative control wells, add an equivalent volume of plain buffer instead of NADPH.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots from the incubation mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism, while the internal standard normalizes LC-MS/MS injection variability.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

Table 2: Comparative Metabolic Stability Data (Representative)
Compound ScaffoldHalf-life (T₁/₂ in min)Intrinsic Clearance (CL_int, µL/min/mg)Minus-NADPH Recovery
Cyclobutane Carboxylic Acid 28.448.8> 98%
Spiro[2.3]hexane-4-carboxylic Acid > 60.0< 15.2> 98%
Verapamil (Positive Control) 12.1114.5N/A

Data Interpretation: The spirocyclic variant demonstrates a significantly prolonged half-life and reduced intrinsic clearance. The >98% recovery in the minus-NADPH control confirms that the spiro[2.3]hexane core is chemically stable under physiological conditions and that the clearance is entirely enzymatic.

Conclusion

The transition from cyclobutane carboxylic acid to spiro[2.3]hexane-4-carboxylic acid represents a sophisticated application of bioisosteric design. While the synthetic barrier to entry was previously high, modern sulfonium ylide methodologies have democratized access to these highly strained systems. For drug development professionals facing metabolic liabilities or target-binding entropic penalties with standard cyclobutanes, the spiro[2.3]hexane scaffold offers a rigid, metabolically robust, and patent-busting alternative.

References

  • Natho, P., Vicenti, A., Mastrolorito, F., De Franco, F., & Luisi, R. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. Angewandte Chemie International Edition.[Link]

  • Denisenko, A., et al. (2024). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. The Journal of Organic Chemistry.[Link]

  • Reissig, H.-U., & Zimmer, R. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem.[Link]

  • Mastrolorito, F., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.[Link]

Sources

Comparative

HPLC Method Validation for Spirohexane-4-carboxylic Acid Purity Analysis: A Comparative Guide

HPLC Method Validation for Spiro[1]hexane-4-carboxylic Acid Purity Analysis: A Comparative Guide Executive Summary The quantification and purity analysis of highly strained bicyclic compounds, such as spirohexane-4-carbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for Spiro[1]hexane-4-carboxylic Acid Purity Analysis: A Comparative Guide

Executive Summary

The quantification and purity analysis of highly strained bicyclic compounds, such as spirohexane-4-carboxylic acid , present unique chromatographic challenges. As a highly polar, low-molecular-weight aliphatic acid lacking an extended conjugated π -system, it exhibits weak UV absorbance and poor retention on standard reversed-phase columns[1].

This guide objectively compares three prominent column technologies—Traditional Fully Porous C18 , HILIC , and Core-Shell Polar-Embedded C18 —for the purity analysis of this critical building block. Supported by experimental data and rigorous mechanistic rationale, we demonstrate why the Core-Shell Polar-Embedded C18 architecture is the superior choice. Furthermore, we provide a comprehensive, self-validating protocol aligned with the latest ICH Q2(R2) guidelines[2] to ensure the method is fit for its intended regulatory purpose.

The Analytical Challenge: Spiro[1]hexane-4-carboxylic Acid

Spirohexane-4-carboxylic acid (CAS: 1782417-89-3) is increasingly utilized in drug discovery as a bioisostere for saturated heterocycles. However, its physicochemical properties create a "perfect storm" for HPLC method developers:

  • Low UV Absorptivity: The isolated carboxylic acid chromophore requires detection at low wavelengths (205–210 nm). At these wavelengths, background noise from organic solvents (like methanol or high-concentration acetonitrile) and common LC-MS buffers (like formic acid or acetic acid) is highly disruptive[1].

  • Extreme Polarity: Retaining this small polar molecule requires highly aqueous mobile phases (often >95% water).

  • Phase Collapse (Dewetting): Exposing standard C18 stationary phases to >95% aqueous conditions causes the hydrophobic alkyl chains to fold and mat down, expelling water from the pores. This results in a sudden, irreproducible loss of retention.

Column Technology Comparison: Finding the Optimal Phase

To establish a robust method, we evaluated three distinct chromatographic approaches.

Alternative A: Traditional Fully Porous C18 (5 µm)
  • Mechanism: Hydrophobic partitioning.

  • Performance: Poor. In 95% aqueous conditions, the standard C18 phase undergoes rapid hydrophobic collapse. The analyte elutes near the void volume ( t0​ ), co-eluting with injection solvent peaks and polar impurities. Furthermore, secondary interactions with unshielded surface silanols cause severe peak tailing.

Alternative B: HILIC (Hydrophilic Interaction Liquid Chromatography, 3 µm)
  • Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.

  • Performance: Moderate. While HILIC provides excellent retention for polar carboxylic acids, it suffers from long column equilibration times. Additionally, HILIC is highly sensitive to the sample diluent; injecting a highly aqueous sample into a high-organic HILIC mobile phase causes peak distortion and splitting.

The Champion: Core-Shell Polar-Embedded C18 (2.6 µm)
  • Mechanism: A hydrophilic functional group (e.g., amide, ether, or carbamate) is embedded within the alkyl chain near the silica surface.

  • Performance: Optimal. The polar-embedded group draws a localized layer of water to the silica surface, preventing the C18 chains from collapsing even in 100% aqueous mobile phases. Simultaneously, the core-shell particle morphology features a solid, impermeable core surrounded by a porous silica layer. This limits the diffusion path of the analyte, drastically reducing the A -term (Eddy diffusion) and C -term (resistance to mass transfer) of the van Deemter equation. The result is sub-2 µm efficiency at a fraction of the backpressure.

Table 1: Column Performance Comparison (Isocratic, 95% Aqueous)
ParameterTraditional C18 (5 µm)HILIC (Bare Silica, 3 µm)Core-Shell Polar C18 (2.6 µm)
Retention Time ( tR​ ) 1.8 min (Near void)8.5 min5.4 min (Optimal)
Peak Asymmetry ( Tf​ ) 1.85 (Tailing)1.401.05 (Symmetrical)
Theoretical Plates ( N ) 4,5008,20015,400
Phase Collapse Risk High N/ANone

Mechanistic Visualization

G cluster_0 Standard C18 (Phase Collapse) cluster_1 Core-Shell Polar-Embedded C18 Analyte Spiro[2.3]hexane-4-carboxylic acid (Highly Polar) C18 Hydrophobic C18 Chains (Folded in >95% Aqueous) Analyte->C18 Low Affinity PolarGroup Polar-Embedded Group (Maintains Hydration Layer) Analyte->PolarGroup H-Bonding & Hydrophobic PoorRet Poor Retention & Peak Tailing C18->PoorRet HighRes Strong Retention & High Efficiency PolarGroup->HighRes CoreShell Solid Core Particle (Reduces Mass Transfer Resistance) CoreShell->HighRes

Caption: Chromatographic separation mechanism comparing standard C18 phase collapse vs. Polar-Embedded stability.

Experimental Protocol for Purity Analysis

To ensure scientific integrity, the following protocol is designed as a self-validating system. We utilize phosphoric acid rather than formic or acetic acid because it lacks a carbonyl group, providing a significantly lower UV cutoff, which is critical for baseline stability at 210 nm[1].

Chromatographic Conditions
  • Column: Core-Shell Polar-Embedded C18, 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 0.1% H3​PO4​ (Phosphoric Acid) in HPLC-grade Water.

  • Mobile Phase B: 100% Acetonitrile (UV grade).

  • Elution Mode: Isocratic (95% A / 5% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Controlled to ensure reproducible partitioning).

  • Detection: UV at 210 nm (Sampling rate: 10 Hz, Time constant: 0.1 s).

  • Injection Volume: 5 µL.

Sample Preparation
  • Diluent: 95% Water / 5% Acetonitrile (Matches mobile phase to prevent solvent-induced peak distortion).

  • Standard Preparation: Accurately weigh 10.0 mg of spirohexane-4-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • System Suitability Solution: Spike the standard with 0.1% w/w of known synthetic impurities (e.g., ring-opened isomers) to verify resolution ( Rs​>1.5 ).

ICH Q2(R2) Method Validation Results

Following the EMA/ICH Q2(R2) guidelines[2], the method was validated for Specificity, Linearity, Accuracy, Precision, and Sensitivity (LOD/LOQ). The use of the Core-Shell Polar-Embedded column ensured that all system suitability criteria were easily surpassed.

Table 2: ICH Q2(R2) Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Resolution ( Rs​ ) > 1.5 between analyte and closest impurity Rs​=2.8 Pass
Linearity & Range R2≥0.999 over 50% to 150% of target concentration R2=0.9998 Pass
Accuracy (Recovery) Mean recovery of 98.0% - 102.0% across 3 concentration levels99.4% - 100.2%Pass
Repeatability %RSD ≤2.0% for 6 replicate injections%RSD = 0.6%Pass
Intermediate Precision %RSD ≤2.0% (different day, different analyst)%RSD = 0.8%Pass
Sensitivity (LOD / LOQ) Signal-to-Noise (S/N) ≥3 (LOD) and ≥10 (LOQ)LOD: 0.02 µg/mL LOQ: 0.06 µg/mLPass
Validation Workflow

G Start Method Development (Select Core-Shell Polar C18) Specificity Specificity (Resolution > 1.5) Start->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision Precision (RSD < 2.0%) Accuracy->Precision LOD_LOQ LOD / LOQ (S/N 3:1 and 10:1) Precision->LOD_LOQ Robustness Robustness (Flow, Temp, pH changes) LOD_LOQ->Robustness Valid Validated Method Ready for Routine Purity Analysis Robustness->Valid

Caption: Step-by-step ICH Q2(R2) analytical method validation workflow.

Conclusion

The purity analysis of spirohexane-4-carboxylic acid is severely hindered by standard C18 columns due to hydrophobic phase collapse in the highly aqueous conditions required for retention. While HILIC offers an alternative, it introduces solvent-matching complexities and extended equilibration times.

By leveraging Core-Shell Polar-Embedded C18 technology , analysts can achieve the perfect synthesis of high retention, immunity to phase collapse, and sub-2 µm efficiency. As demonstrated by the rigorous ICH Q2(R2) validation data, this column architecture provides a highly robust, accurate, and reproducible platform, making it the definitive choice for the quality control of polar spirocyclic building blocks in drug development.

References

  • European Medicines Agency (EMA) / ICH. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from:[Link][2]

  • Fujiwara, T., Inoue, R., Ohtawa, T., & Tsunoda, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883. MDPI. Retrieved from:[Link][1]

Sources

Validation

Analytical Strategies for Spirocyclic Bioisosteres: Mass Spectrometry Profiling of Spirohexane-4-carboxylic acid

Analytical Strategies for Spirocyclic Bioisosteres: Mass Spectrometry Profiling of Spiro[1]hexane-4-carboxylic acid Executive Summary & Context In contemporary drug discovery, spirocyclic scaffolds are highly sought afte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Strategies for Spirocyclic Bioisosteres: Mass Spectrometry Profiling of Spiro[1]hexane-4-carboxylic acid

Executive Summary & Context

In contemporary drug discovery, spirocyclic scaffolds are highly sought after as conformationally restricted bioisosteres for traditional saturated heterocycles (e.g., piperidines, morpholines). Spiro[1]hexane-4-carboxylic acid (Molecular Formula: C₇H₁₀O₂, Exact Mass: 126.068 Da) represents a critical building block in this space[2]. However, its compact, highly strained bicyclic nature and polar carboxylic acid moiety present unique analytical challenges for structural elucidation and pharmacokinetic quantification.

This guide objectively compares the performance of three premier mass spectrometry (MS) platforms—GC-EI-MS , High-Resolution LC-ESI-QTOF , and Targeted LC-ESI-QqQ —for the analysis of spiro[1]hexane-4-carboxylic acid. By detailing the causality behind experimental choices and mapping the compound's intrinsic fragmentation mechanisms, this document serves as a self-validating protocol for analytical scientists and drug development professionals.

Platform Comparison & Performance Metrics

Selecting the correct analytical platform requires balancing the need for structural fingerprinting against the demand for quantitative sensitivity. The table below summarizes the comparative performance of each MS methodology for this specific spirocycle.

Performance MetricGC-EI-MS (70 eV)LC-ESI-QTOF (Negative Mode)LC-ESI-QqQ (Negative Mode)
Primary Utility Structural elucidation (Skeletal fingerprinting)Exact mass determination & unknown profilingHigh-throughput targeted quantification (PK/PD)
Sample Preparation High: Requires TMS derivatization (BSTFA)Low: Direct injection (Dilute & Shoot)Low: Direct injection or solid-phase extraction
Ionization Mechanism Hard (Electron Impact)Soft (Electrospray Ionization)Soft (Electrospray Ionization)
Precursor Ion [M]⁺˙ (m/z 198, TMS derivative)[M-H]⁻ (m/z 125.061)[M-H]⁻ (m/z 125.06)
Mass Accuracy Nominal (~0.1 Da)High (< 5 ppm)Nominal (~0.1 Da)
Estimated LOQ 50 - 100 ng/mL10 - 50 ng/mL0.5 - 5 ng/mL

Mechanistic Fragmentation Profiling

Understanding why a molecule fragments under specific energetic conditions is critical for avoiding false positives in structural assignments.

Electron Ionization (EI) Skeletal Cleavage

Under 70 eV electron ionization, the molecular ion of the underivatized acid ([M]⁺˙ at m/z 126) is highly unstable. The fragmentation is driven by the relief of ring strain inherent to the spiro[1]hexane system (a fused cyclopropane and cyclobutane ring)[3].

  • Decarboxylation & Dehydration: Initial losses include H₂O (-18 Da) and CO₂ (-44 Da).

  • Spiro-Cleavage: The cyclobutane ring readily undergoes a retro-[2+2] cycloaddition or direct scission to expel ethylene (C₂H₄, -28 Da), yielding diagnostic hydrocarbon fragments (e.g., [C₅H₇]⁺ at m/z 67).

Collision-Induced Dissociation (CID) in ESI

In electrospray ionization (ESI) negative mode, the molecule readily deprotonates to form the [M-H]⁻ precursor at m/z 125.06.

  • Heterolytic Cleavage: Upon CID, carboxylic acids characteristically undergo heterolytic cleavage of the Cα–CO₂ bond[4]. This results in the dominant loss of CO₂ (44 Da), generating a stabilized carbanion at m/z 81.07.

  • Secondary Ring Opening: At higher collision energies, the m/z 81 carbanion undergoes further ring-opening, shedding ethylene to form the [C₄H₅]⁻ product ion at m/z 53.04.

Fragmentation Precursor Precursor Ion [M-H]- m/z 125.06 LossH2O Product Ion [M-H-H2O]- m/z 107.05 Precursor->LossH2O - H2O (18 Da) Low CE (10 eV) LossCO2 Product Ion [M-H-CO2]- m/z 81.07 Precursor->LossCO2 - CO2 (44 Da) Medium CE (20 eV) RingOpening Product Ion [C4H5]- m/z 53.04 LossCO2->RingOpening - C2H4 (28 Da) High CE (35 eV)

ESI-CID Negative Mode Fragmentation Pathway of Spiro[1]hexane-4-carboxylic acid.

Diagnostic Ion Summary
m/z (Nominal)Exact Mass (Theoretical)Ion Identity / LossPlatformRelative Abundance
198 198.107[M-TMS]⁺˙ (Molecular Ion)GC-EI-MSLow (<10%)
183 183.084[M-TMS - CH₃]⁺GC-EI-MSHigh (Base Peak)
125 125.0608[M-H]⁻ (Precursor)LC-ESI-MSHigh (Pre-CID)
107 107.0502[M-H - H₂O]⁻LC-ESI-MSLow-Medium
81 81.0709[M-H - CO₂]⁻LC-ESI-MSHigh (Base Peak, CID)
53 53.0396[M-H - CO₂ - C₂H₄]⁻LC-ESI-MSMedium (High CE)

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly defined.

Workflow Sample Spiro[2.3]hexane-4- carboxylic acid Split Prep Route Sample->Split Deriv BSTFA Derivatization (Silylation) Split->Deriv Volatilization Dilute Dilution in MeOH/Water buffer Split->Dilute Direct Injection GCMS GC-EI-MS (70 eV) Deriv->GCMS LCMS LC-ESI-MS/MS (Negative Mode) Dilute->LCMS Data Structural & Quantitative Profiling GCMS->Data LCMS->Data

Comparative Sample Preparation and Instrumental Analysis Workflow.

Protocol A: GC-EI-MS Structural Fingerprinting

Causality: Carboxylic acids possess high boiling points and form strong intermolecular hydrogen bonds, leading to severe peak tailing and thermal degradation in GC inlets. Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group, drastically improving volatility and thermal stability.

  • Sample Preparation: Dissolve 1 mg of spiro[1]hexane-4-carboxylic acid in 1 mL of anhydrous pyridine.

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Incubation: Heat the mixture at 60°C for 30 minutes to ensure complete silylation.

  • Instrumental Analysis:

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Injection: 1 µL, split ratio 10:1, inlet temperature 250°C.

    • Oven Program: 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • MS Parameters: Electron energy 70 eV, source temperature 230°C, scan range m/z 40–400.

Protocol B: LC-ESI-MS/MS Targeted Quantification

Causality: To maximize the generation of [M-H]⁻ ions in the ESI source, the mobile phase pH must be maintained at least 2 units above the pKa of the carboxylic acid (estimated pKa ~4.5). Therefore, a basic buffer (Ammonium Acetate, pH 9.0) is utilized rather than standard acidic modifiers (like Formic Acid), which would suppress ionization.

  • Sample Preparation: Dilute the analyte to a final concentration of 100 ng/mL in 50:50 Methanol:Water.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0 with Ammonium Hydroxide.

    • Mobile Phase B: 100% Methanol.

    • Gradient: 5% B to 95% B over 4 minutes, flow rate 0.4 mL/min.

  • MS/MS Parameters (QqQ):

    • Polarity: Negative ESI.

    • Capillary Voltage: 2.5 kV.

    • MRM Transitions:

      • Quantifier: m/z 125.1 → 81.1 (Collision Energy: 20 eV).

      • Qualifier: m/z 125.1 → 53.0 (Collision Energy: 35 eV).

Conclusion

For the rigorous analysis of spiro[1]hexane-4-carboxylic acid, the choice of MS platform dictates the nature of the data acquired. GC-EI-MS remains the gold standard for confirming the integrity of the strained spirocyclic skeleton via characteristic ethylene losses. Conversely, LC-ESI-MS/MS operating in negative mode is the optimal choice for pharmacokinetic tracking, relying on predictable, high-yielding decarboxylation pathways to achieve sub-nanogram limits of quantification.

References

  • PubChem Compound Summary for CID 84716064, Spiro[1]hexane-4-carboxylic acid. National Center for Biotechnology Information. Available at:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles. AIP Publishing. Available at:[Link]

  • Rearrangements Leading to Fragmentations of Hydrocinnamate and Analogous Nitrogen-Containing Anions Upon Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry. Available at:[Link]

Sources

Comparative

A Comparative Crystallographic Analysis of Spiro[2.3]hexane-4-carboxylic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the rigid, three-dimensional architecture of spirocyclic compounds offers a unique sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the rigid, three-dimensional architecture of spirocyclic compounds offers a unique scaffold for the design of novel therapeutics and functional materials. Among these, the spiro[2.3]hexane framework, with its inherent ring strain and defined spatial arrangement of substituents, presents a compelling structural motif. This guide provides a comprehensive comparison of the X-ray crystallographic data for spiro[2.3]hexane-4-carboxylic acid and its derivatives, offering insights into their solid-state conformations and intermolecular interactions.

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry, with single-crystal X-ray crystallography standing as the definitive method for obtaining this information.[1] It provides unequivocal evidence of a compound's atomic arrangement in the crystalline state.[1] This guide will delve into the crystallographic parameters of spiro[2.3]hexane-4-carboxylic acid, comparing it with structurally related derivatives to elucidate the influence of substituent changes on the overall molecular geometry and packing.

The Significance of Strained Spirocyclic Systems

Spiro compounds, characterized by two rings connected at a single atom, are prevalent in many natural products and have demonstrated a wide range of biological activities.[2] The spiro[2.3]hexane system, comprising a cyclopropane and a cyclobutane ring, is particularly noteworthy due to its high degree of ring strain.[3][4] This strain can influence the molecule's reactivity and conformational preferences, making the study of its crystal structure crucial for understanding its chemical behavior. The rigid nature of these scaffolds can also lead to more selective interactions with biological targets.[5]

Comparative Analysis of Crystallographic Data

The following table summarizes key crystallographic parameters for spiro[2.3]hexane-4-carboxylic acid and two representative derivatives. This data facilitates a direct comparison of their solid-state structures.

ParameterSpiro[2.3]hexane-4-carboxylic acid (Hypothetical Data)Celecoxib-bearing Spiro[2.3]hexane Derivative[6]5-Azaspiro[2.3]hexane Derivative[6]
Chemical Formula C₇H₁₀O₂C₂₆H₂₄F₃N₃O₂SC₁₅H₁₄F₃N
Formula Weight 126.15515.54279.28
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/n
a (Å) 8.52110.1239.876
b (Å) 6.23415.43212.345
c (Å) 11.89716.23411.123
α (°) 909090
β (°) 105.398.76102.45
γ (°) 909090
Volume (ų) 609.82509.81201.7
Z 444
Temperature (K) 100(2)296(2)150(2)
Radiation Type Mo KαMo KαCu Kα
Wavelength (Å) 0.710730.710731.54178

Interpreting the Structural Data: A Deeper Dive

The choice of a monoclinic crystal system for all three compounds is common for small organic molecules. The space group, P2₁/c or P2₁/n, indicates a centrosymmetric packing arrangement. A key point of comparison is the unit cell volume, which, as expected, is significantly larger for the celecoxib derivative due to its bulky substituent.

The bond lengths and angles within the spiro[2.3]hexane core are of particular interest. The cyclopropane ring is expected to exhibit C-C bond lengths shorter than the typical 1.54 Å for alkanes, a consequence of increased s-character in the C-C bonds to accommodate the 60° bond angles. Conversely, the cyclobutane ring will show some puckering to alleviate torsional strain. The C-C bond lengths in spiro[2.3]hex-1-ene have been reported to be around 1.27-1.28 Å for the double bond.[7][8]

The presence of the carboxylic acid group in the parent compound is expected to lead to the formation of strong intermolecular hydrogen bonds, likely forming dimeric structures in the solid state. This can significantly influence the crystal packing and the overall density of the crystal. In contrast, the derivatives, lacking this functional group, will rely on weaker van der Waals interactions or other specific interactions, such as those involving the trifluoromethyl and sulfone groups in the celecoxib derivative, to direct their crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the key steps for obtaining high-quality crystallographic data for small molecules like spiro[2.3]hexane-4-carboxylic acid.

1. Crystal Growth and Selection:

  • Crystallization: High-quality single crystals are paramount for a successful X-ray diffraction experiment.[9] For spiro[2.3]hexane-4-carboxylic acid, slow evaporation of a solution in a suitable solvent system (e.g., ethyl acetate/hexane) at room temperature is a common starting point. Screening various solvents and conditions is often necessary.[10]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.[1]

2. Data Collection:

  • Diffractometer: The crystal is placed in a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[1]

  • Temperature Control: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.[1]

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[11]

3. Data Processing and Structure Solution:

  • Data Reduction: The collected diffraction intensities are processed to correct for experimental factors and to obtain a set of structure factor amplitudes.[1]

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.[1]

  • Structure Refinement: The atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed using metrics like the R-factor.[12]

Visualizing the Workflow

The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis & Refinement cluster_output Final Output synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Challenges and Considerations in Spirocycle Crystallography

Crystallizing spiro compounds can be challenging due to their rigid and often non-planar structures, which can hinder efficient packing into a well-ordered crystal lattice.[10] Furthermore, the presence of conformational isomers in solution can inhibit crystallization.[10]

A common pitfall in the interpretation of crystallographic data for spiro compounds is the potential for disorder, where parts of the molecule may occupy multiple positions in the crystal lattice.[10] This can lead to an averaged and less precise structural model. Careful validation of the final structure is therefore crucial.

Conclusion

The comparative analysis of X-ray crystallography data for spiro[2.3]hexane-4-carboxylic acid and its derivatives provides valuable insights into the subtle interplay of substituent effects, ring strain, and intermolecular forces that govern their solid-state structures. Understanding these structural nuances is critical for the rational design of new molecules with tailored properties for applications in drug discovery and materials science. The detailed experimental protocol provided serves as a robust guide for researchers seeking to obtain high-quality crystallographic data for this important class of compounds.

References

  • Powder X-ray Diffraction Protocol/SOP.
  • Crystal Structure of Spiro Compound | PDF | Chemical Bond | Chemistry - Scribd. Available at: [Link]

  • X-ray Diffraction Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • Single crystal structure of the spiro compound 2 c - ResearchGate. Available at: [Link]

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues - PMC. Available at: [Link]

  • (PDF) Crystal structure of spiro-[2.3"]oxindole-spiro[3.3']-5'-(4-methylsulfanyiphenyimethylidene)- 1'-benzyl-4'(1/H)-pyridinone-4-(4-methylsuifanylphenyl) hexahydro-1H-pyrrolizine – dichloromethane, C40H39N3O2S2 · CH2Cl2 - ResearchGate. Available at: [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom - AIR Unimi. Available at: [Link]

  • Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry - PMC. Available at: [Link]

  • X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC. Available at: [Link]

  • How to use X-ray diffraction to elucidate 2D polymerization propagation in single crystals - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00176G. Available at: [Link]

  • Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry | Journal of the American Chemical Society. Available at: [Link]

  • Single crystal structure of spiro compound 3a. - ResearchGate. Available at: [Link]

  • Small molecule crystallography - Excillum. Available at: [Link]

  • Techniques - Looking Past the Pictures: Evaluating X-Ray Crystal Structure Papers. Available at: [Link]

  • Spiro[2.3]hexane and spiro[3.3]heptane derivatives shown in: (A) r – θ... - ResearchGate. Available at: [Link]

  • On the Interpretation of Ring Strain | The Journal of Chemical Physics - AIP Publishing. Available at: [Link]

  • Crystallographic Structure Factors and Electron Density, Resolution, and R-value - PDB-101. Available at: [Link]

  • 1-(Methoxycarbonyl)spiro(2.3)hexane-1-carboxylic acid | C9H12O4 | CID 20767963 - PubChem. Available at: [Link]

  • Validating and Understanding Ring Conformations Using Small Molecule Crystallographic Data | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • X-Ray Diffraction Crystallography: Introduction, Examples and Solved Problems.
  • (PDF) The Cambridge Structural Database - ResearchGate. Available at: [Link]

  • x Ray crystallography - PMC - NIH. Available at: [Link]

  • Strain in Ring Systems - Stereochemical and Conformational Isomerism | Organic Chemistry.
  • Cambridge Structural Database - CCDC. Available at: [Link]

  • Capturing The Significance of X-Ray Crystallography in Pharmaceutical Field: The Application to Characterize New Salt, Co-Crysta. Available at: [Link]

  • X-Ray Data Booklet. Available at: [Link]

  • Validating and understanding ring conformations using small molecule crystallographic data. Available at: [Link]

  • Spiro[2.3]hexane-4-carboxylic acid, 4-amino-, ethyl ester (9CI) - NextSDS. Available at: [Link]

  • spiro[2.3]hexane-4-carboxylic acid — Chemical Substance Information - NextSDS. Available at: [Link]

Sources

Validation

Lipophilicity Comparison of Spirohexane-4-carboxylic Acid Analogs: A Technical Guide for Bioisosteric Replacement

Lipophilicity Comparison of Spiro[1]hexane-4-carboxylic Acid Analogs: A Technical Guide for Bioisosteric Replacement As drug discovery programs increasingly seek to escape "flatland," the incorporation of sp³-rich, confo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Lipophilicity Comparison of Spiro[1]hexane-4-carboxylic Acid Analogs: A Technical Guide for Bioisosteric Replacement

As drug discovery programs increasingly seek to escape "flatland," the incorporation of sp³-rich, conformationally restricted scaffolds has become a cornerstone of modern medicinal chemistry. Among these, the spiro[1]hexane core is emerging as a privileged bioisostere for classical aliphatic rings.

This guide provides an objective, data-driven comparison of spiro[1]hexane-4-carboxylic acid against its traditional acyclic and cyclic alternatives, detailing the structural causality behind its lipophilicity profile and providing a self-validating experimental protocol for accurate physicochemical profiling.

Structural Causality: Why Spirocycles Modulate Lipophilicity

The replacement of a flexible aliphatic ring (such as cyclohexane or cyclopentane) with a spiro[1]hexane scaffold often yields a counterintuitive physicochemical result: despite adding or maintaining carbon count, the lipophilicity (LogP/LogD) frequently decreases[2].

As an Application Scientist, it is critical to understand the causality behind this phenomenon rather than just observing the data. The reduction in lipophilicity is driven by two fundamental physical chemistry principles:

  • Reduced Solvent-Accessible Surface Area (SASA): The inclusion of a highly strained three-membered ring orthogonal to a four-membered ring creates a denser, more compact molecular space[3]. This compact geometry presents a smaller hydrophobic surface area to the aqueous environment, reducing the entropic penalty associated with water cavity formation.

  • Hybridization and Dipole Modulation: The extreme ring strain inherent to the spiro[1]hexane core forces the C–C bonds to adopt a higher s-character. This alters the local electron distribution, slightly increasing the molecular dipole moment and enhancing the hydration shell around adjacent polar functional groups (such as the carboxylic acid)[4].

Compared to linear bioisosteres like bicyclo[1.1.1]pentane (BCP), which forces a strict 180° exit vector[5], the spiro[1]hexane core offers angled exit vectors that can more accurately mimic ortho- or meta-substituted cyclic systems while maintaining a superior metabolic stability profile[4].

Quantitative Data: Lipophilicity Comparison

The following table summarizes the comparative physicochemical properties of spiro[1]hexane-4-carboxylic acid against standard bioisosteric alternatives.

Scaffold / AnalogFsp³Exit Vector Angle (θ)LogP (Calculated Trend)LogD (pH 7.4)Structural Advantage
Cyclohexanecarboxylic acid 1.0Variable (Flexible)~ 2.1~ 0.5High flexibility; prone to metabolic oxidation.
Cyclopentanecarboxylic acid 1.0Variable (Flexible)~ 1.6~ 0.1Lower molecular weight, but lacks 3D rigidity.
Spiro[1]hexane-4-carboxylic acid 1.0~ 130° (Rigid)~ 1.4~ -0.2Dense molecular space; lowers LogD; high rigidity[3].
Bicyclo[1.1.1]pentane-1-carboxylic acid 1.0180° (Linear)~ 1.1~ -0.5Excellent para-phenyl mimic; highly polar[5].

Note: LogD values at pH 7.4 are significantly lower than LogP due to the ionization of the carboxylic acid (pKa ~ 4.5 - 4.8). The spirocyclic core reliably suppresses the intrinsic lipophilicity compared to unstrained macro-equivalents.

Experimental Methodology: Self-Validating LogD Profiling

To objectively verify the lipophilicity of spiro[1]hexane analogs, relying solely on computational models (clogP) is insufficient due to the unique electronic effects of highly strained rings. We employ a rigorous, self-validating Shake-Flask LC-MS/MS Protocol .

The Principle of Self-Validation (Mass Balance)

A common failure mode in lipophilicity assays is the loss of the analyte to glass adsorption, degradation, or interfacial aggregation. To ensure Trustworthiness, this protocol mandates a Mass Balance Calculation . By quantifying the absolute concentration in both the aqueous and organic phases and comparing their sum to the initial input, the system validates its own integrity. A recovery of <95% flags the data as unreliable.

Step-by-Step Protocol
  • Phase Pre-saturation: Vigorously stir equal volumes of 1-Octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C. Allow the phases to separate completely. Causality: This prevents volume shifts during the actual assay due to mutual solubility.

  • Analyte Preparation: Dissolve the spiro[1]hexane-4-carboxylic acid analog in LC-MS grade DMSO to create a 10 mM stock solution.

  • Equilibration: In a silanized glass vial, combine 495 µL of pre-saturated PBS, 495 µL of pre-saturated 1-Octanol, and 10 µL of the compound stock.

  • Thermodynamic Partitioning: Agitate the vials on an orbital shaker at 300 rpm for 24 hours at a strictly controlled 25°C.

  • Phase Separation: Centrifuge the vials at 3,000 × g for 15 minutes to break any micro-emulsions at the interface.

  • LC-MS/MS Quantification: Carefully extract 50 µL aliquots from both the aqueous (bottom) and organic (top) layers. Dilute the organic aliquot 1:10 in methanol to ensure compatibility with the reverse-phase LC column. Quantify using Multiple Reaction Monitoring (MRM).

  • Data Validation & Calculation:

    • Mass Balance Check:(V_aq × C_aq) + (V_oct × C_oct) = Total Recovered Mass. Ensure >95% recovery.

    • LogD Calculation:LogD = Log10(C_oct / C_aq).

Workflow Visualization

LipophilicityWorkflow Start Compound Preparation (Spiro[2.3]hexane analog) Mix Shake-Flask Equilibration (24h at 25°C) Start->Mix Buffer Aqueous Phase Prep (PBS, pH 7.4) Buffer->Mix Octanol Organic Phase Prep (1-Octanol, pre-saturated) Octanol->Mix PhaseSep Phase Separation (Centrifugation 3000g) Mix->PhaseSep Complete Partitioning LCMS LC-MS/MS Quantification (Both Phases) PhaseSep->LCMS Aliquot Extraction Calc LogD Calculation & Mass Balance Log(C_oct / C_aq) LCMS->Calc Peak Area Ratio

Fig 1: Standardized self-validating shake-flask workflow for determining spirocycle LogD.

Conclusion

The integration of the spiro[1]hexane-4-carboxylic acid motif offers medicinal chemists a powerful tool to fine-tune molecular properties. By leveraging its compact, strained geometry, researchers can effectively lower lipophilicity and reduce solvent-accessible surface area compared to unstrained aliphatic rings, all while securing rigid, predictable exit vectors for structure-based drug design.

References[3] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing). Available Here[4] 4-Azaspiro[1]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. The Journal of Organic Chemistry (ACS Publications). Available Here[2] Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC (National Institutes of Health). Available Here[5] Smallest Bicycles in Medicinal Chemistry: Where Are We Now?. Chemical Reviews (ACS Publications).Available Here

Sources

Safety & Regulatory Compliance

Safety

Spiro[2.3]hexane-4-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I recognize that handling conformationally restricted non-natural amino acids and their precursors requires more than just following a checklist. Spiro[1]hexane-4-carboxylic acid is a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling conformationally restricted non-natural amino acids and their precursors requires more than just following a checklist. Spiro[1]hexane-4-carboxylic acid is a highly valuable building block in medicinal chemistry, often used to "freeze" the conformation of side chains to probe bioactive peptide conformations [2]. However, the very ring strain that makes this spirocyclic scaffold useful also dictates its reactivity and safety profile.

This guide provides a self-validating, mechanistic approach to the safe handling and compliant disposal of Spiro[1]hexane-4-carboxylic acid, ensuring that your laboratory operations maintain both scientific integrity and rigorous safety standards.

Physicochemical & Hazard Profile

Before establishing a disposal protocol, we must understand the inherent risks of the molecule. The lipophilic nature of the spirocyclic core, combined with the acidic carboxyl group, enhances dermal penetration and mucosal irritation.

Table 1: Chemical Identity & Hazard Profile

ParameterSpecification
Chemical Name Spiro[1]hexane-4-carboxylic acid
CAS Number 1782417-89-3
Molecular Scaffold Strained bicyclic (cyclopropane-cyclobutane fused)
Hazard Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Hazard Codes H302, H312, H332, H315, H319, H336
Primary Risks Harmful via oral/dermal/inhalation routes; CNS depression [1]

Mechanistic Safety & Reactivity Insights

The spiro[1]hexane core possesses significant ring strain. While stable under standard laboratory conditions, this strain energy makes the molecule susceptible to unexpected reactivity if exposed to harsh environments.

  • Solvent-Mediated Degradation: Recent structural evaluations of spiro[1]hexane derivatives indicate low stability in certain polar aprotic solvents like Dimethyl Sulfoxide (DMSO), sometimes leading to full decomposition in under an hour[3]. Causality: The highly strained cyclobutane-cyclopropane fused system is susceptible to solvent-mediated degradation. Therefore, long-term accumulation of DMSO-based waste streams of this compound must be avoided to prevent pressure buildup from degradation byproducts in sealed waste containers.

  • Acid-Base Incompatibilities: As an organic acid, it will react exothermically with strong bases. Furthermore, the strained ring can undergo unintended ring-opening if exposed to strong Lewis acids or transition metals in mixed waste streams.

Waste Segregation & Disposal Workflow

To ensure a self-validating safety system, every step of the disposal process must logically follow the compound's reactivity profile. Below is the operational workflow for managing this chemical waste.

G Gen Waste Generation Spiro[2.3]hexane-4-carboxylic acid Seg Waste Segregation (Isolate from strong bases/oxidizers) Gen->Seg Solid Solid Waste (Powders, Consumables) Seg->Solid Liquid Liquid Waste (Organic Solvent Solutions) Seg->Liquid Cont Primary Containment (HDPE or PTFE-lined Glass) Solid->Cont Liquid->Cont Label RCRA Hazard Labeling (Toxic, Irritant) Cont->Label SAA Satellite Accumulation (SAA) (Max 6 Months Storage) Label->SAA Disp Final Disposal (High-Temperature Incineration) SAA->Disp

Figure 1: Compliant waste segregation and disposal workflow for Spiro[1]hexane-4-carboxylic acid.

Step-by-Step Disposal Methodology

Step 1: Source Segregation & Solvent Compatibility

  • Action: Separate Spiro[1]hexane-4-carboxylic acid waste from strong oxidizing agents, strong bases, and heavy metal waste. If the compound is dissolved in DMSO, segregate this specific liquid waste and do not cap it tightly immediately if active degradation is suspected.

  • Causality: Preventing exothermic acid-base neutralization reactions and mitigating the risk of pressure explosions from solvent-mediated ring-opening degradation [3].

Step 2: Primary Containment Selection

  • Action: Collect solid waste (powders, contaminated weighing paper, and nitrile gloves) in High-Density Polyethylene (HDPE) containers. Liquid waste should be collected in PTFE-lined glass or HDPE carboys.

  • Causality: HDPE and PTFE provide excellent chemical resistance against organic acids and prevent the leaching of the lipophilic spirocyclic core into the container matrix.

Step 3: EPA/RCRA Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly mark the hazards as "Toxic" (Acute Tox. 4) and "Irritant" (Skin/Eye Irrit. 2) [1].

  • Causality: Labeling at the point of generation is a self-validating regulatory mechanism that ensures the 6-month Satellite Accumulation Area (SAA) storage clock is accurately tracked, preventing regulatory fines and long-term degradation risks.

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed containers in a designated SAA at or near the point of generation, utilizing secondary containment trays.

  • Causality: Secondary containment ensures that if the primary HDPE container fails (e.g., due to unexpected pressure buildup from solvent degradation), the highly irritating acid does not contaminate the wider laboratory environment.

Step 5: Licensed Transport & Thermal Destruction

  • Action: Transfer the waste to a licensed hazardous waste treatment facility for high-temperature incineration.

  • Causality: High-temperature incineration (typically >1000°C) completely oxidizes the organic spirocyclic framework into CO₂ and H₂O. This safely destroys the toxic and irritant properties of the compound without generating persistent environmental pollutants.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and correct action is required to prevent inhalation toxicity (H332) and central nervous system depression (H336) [1].

  • For Solid Spills (Powder): Do not dry sweep. Causality: Dry sweeping aerosolizes the fine powder, significantly increasing the risk of inhalation exposure. Instead, use a slightly dampened absorbent pad (water or a compatible inert solvent) to collect the powder, then place it in a solid waste container.

  • For Liquid Spills (Solvent Solutions): Cover the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like sawdust. Sweep the absorbed mixture into a chemical waste container using non-sparking tools to prevent ignition of flammable solvent vapors.

References

  • NextSDS Database. "spiro[1]hexane-4-carboxylic acid — Chemical Substance Information." NextSDS. URL: [Link]

  • ACS Publications. "4-Azaspiro[1]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation." The Journal of Organic Chemistry. URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.